molecular formula C11H23N3O2 B3033811 1-Butyl-3-(2-morpholinoethyl)urea CAS No. 120679-86-9

1-Butyl-3-(2-morpholinoethyl)urea

カタログ番号: B3033811
CAS番号: 120679-86-9
分子量: 229.32 g/mol
InChIキー: HOCAGJKQUJUQAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-3-(2-morpholinoethyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 23 N 3 O 2 , it features a urea core flanked by a butyl group and a 2-morpholinoethyl moiety . The urea functionality is a privileged scaffold in pharmaceutical development, known for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for achieving potent and selective activity . Concurrently, the morpholine ring is a common pharmacophore in medicinal agents, often incorporated to fine-tune the physicochemical properties of a molecule or to engage in specific interactions with enzyme active sites . This combination of structural features makes 1-Butyl-3-(2-morpholinoethyl)urea a valuable building block for researchers. Compounds containing both urea and morpholine motifs have demonstrated significant potential in various therapeutic areas. For instance, recent research has explored similar hybrid structures as potent inhibitors of enzymes like urease, a key target in combating infections caused by pathogens such as Helicobacter pylori . The presence of the morpholine ring can enhance a compound's drug-like properties and its ability to interact with target proteins . Researchers may utilize this compound as a synthetic intermediate or as a core structure for developing novel bioactive molecules in hit-to-lead optimization campaigns. The product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-butyl-3-(2-morpholin-4-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-2-3-4-12-11(15)13-5-6-14-7-9-16-10-8-14/h2-10H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCAGJKQUJUQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323414
Record name 1-butyl-3-(2-morpholin-4-ylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120679-86-9
Record name 1-butyl-3-(2-morpholin-4-ylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Physicochemical Landscape of Substituted Ureas: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea moiety is a privileged pharmacophore in medicinal chemistry, agrochemicals, and materials science. Its unique capability to act as a bidentate hydrogen-bond donor and a potent hydrogen-bond acceptor makes it an ideal scaffold for targeting complex protein binding pockets, such as those found in kinases and hydrolases. However, the incorporation of substituted ureas profoundly alters a molecule's physicochemical profile—often driving up lipophilicity and crystal lattice energy, which subsequently plummets aqueous solubility.

As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will dissect the causality behind the physicochemical behaviors of substituted ureas, explore the conformational dynamics that dictate target engagement, and establish self-validating experimental protocols for characterizing these critical parameters.

The Urea Pharmacophore: Electronic and Structural Foundations

The physicochemical behavior of substituted ureas is fundamentally rooted in their electronic structure. Urea is a planar molecule characterized by robust resonance stabilization. The lone electron pairs on the nitrogen atoms are delocalized into the carbonyl π -system.

Causality in Acid-Base Chemistry: Because of this extensive delocalization, the nitrogen atoms in a urea linkage are exceptionally poor bases. The predicted pKa for the protonation of the urea oxygen is typically around ~0.1, while the deprotonation of the N-H group requires highly basic conditions (pKa ~13.89 for compounds like N,N'-Dicyclohexylurea) (1 [1]). Consequently, substituted ureas remain completely neutral under physiological conditions (pH 7.4). Their biological activity is not driven by electrostatic ion-pairing, but rather by their capacity to form highly directional, stable hydrogen-bond networks (2 [2]).

Conformational Dynamics and Rotational Barriers

The partial double-bond character of the C(sp2)-N bonds restricts free rotation, leading to distinct conformational isomers. Understanding these dynamics is critical for computer-aided drug design, as the energy penalty required for a molecule to adopt its bioactive conformation directly subtracts from its overall binding affinity.

Density-functional theory (DFT) and MP2 calculations reveal that the rotational barrier around the C(sp2)-N bond in alkyl and phenyl-substituted ureas is approximately 8.6 to 9.4 kcal/mol (3 [3]). For N,N'-disubstituted ureas, steric hindrance drives the conformational preference toward trans-trans or cis-trans geometries, while the cis-cis conformation is generally a high-energy, sterically forbidden state unless constrained by a macrocycle.

ConformationalDynamics Urea N,N'-Disubstituted Urea TransTrans Trans-Trans Conformer (Global Minimum) Urea->TransTrans Preferred State CisTrans Cis-Trans Conformer (Local Minimum) Urea->CisTrans Rotation (~9 kcal/mol) CisCis Cis-Cis Conformer (Sterically Hindered) Urea->CisCis High Energy Barrier TransTrans->CisTrans C(sp2)-N Rotation

Fig 1: Conformational isomerization pathways and energy states of disubstituted ureas.

Modulating Lipophilicity and Aqueous Solubility

The introduction of bulky, hydrophobic substituents (e.g., adamantyl, diaryl groups) onto the urea core significantly increases the partition coefficient (LogP). While a moderate LogP (2.0–4.0) is desirable for membrane permeability and blood-brain barrier (BBB) penetration, highly lipophilic ureas suffer from poor aqueous solubility. This is compounded by the high crystal lattice energy generated by intermolecular urea-urea hydrogen bonding in the solid state.

Quantitative Data: Physicochemical Parameters of Representative Ureas
CompoundSubstitution PatternMW ( g/mol )LogP (Est.)pKa (Est.)Primary Target / Application
N,N'-Dicyclohexylurea 1,3-Dialkyl224.343.5013.89Peptide synthesis byproduct / Baseline model
Sorafenib 1,3-Diaryl464.823.80~12.0Multi-kinase inhibitor (e.g., Raf, VEGFR)
AUDA 1-Alkyl-3-Adamantyl392.585.504.8 (acid)Soluble Epoxide Hydrolase (sEH) inhibitor
BIRB 796 1,3-Diaryl527.664.206.8 (morph)p38 MAP Kinase allosteric inhibitor

Data synthesized from authoritative physicochemical databases and literature (4 [4]; 5 [5]).

Experimental Methodologies for Physicochemical Profiling

To ensure scientific integrity, physicochemical properties must be determined using robust, self-validating experimental designs. Below are the gold-standard protocols for evaluating substituted ureas.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

For ureas, kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to supersaturation. Thermodynamic solubility is required for accurate ADMET modeling (6 [6]).

  • Preparation: Add an excess of the solid urea compound (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4, 50 mM phosphate) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (25.0 ± 0.1 °C) for 24 to 48 hours. Causality: Substituted ureas with high lattice energies exhibit slow dissolution kinetics. A 48-hour window ensures thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a known calibration curve.

  • Validation Checkpoint (Self-Validating System): Analyze the remaining solid precipitate via Powder X-Ray Diffraction (PXRD). Why? If the PXRD pattern differs from the input API, a solvent-mediated polymorphic transition or hydrate formation has occurred. The measured solubility corresponds to the new crystal form, validating the thermodynamic nature of the result.

Protocol B: High-Throughput Lipophilicity (LogP) via RP-HPLC

While the octanol-water shake-flask method is the historical standard, highly lipophilic ureas (LogP > 4) often form unbreakable emulsions, leading to inaccurate partitioning data. Reversed-Phase HPLC (RP-HPLC) offers a robust, indirect alternative (7 [7]; 8 [8]).

  • Standardization: Select 5–7 reference compounds with known LogP values (e.g., phenol, acetophenone, benzene, toluene, naphthalene).

  • Chromatography: Inject standards and the urea analyte onto a C18 column using an isocratic mobile phase (e.g., 50:50 Methanol/Water).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for each peak: k′=(tr​−t0​)/t0​ , where tr​ is the retention time and t0​ is the dead time (measured using uracil).

  • Calibration & Interpolation: Plot logk′ versus the known LogP of the standards to generate a linear regression. Interpolate the LogP of the target urea from its logk′ .

  • Validation Checkpoint (Self-Validating System): The R2 of the calibration curve must be ≥0.98 . Inject a known internal standard (e.g., toluene) at the beginning and end of the run. A retention time drift of >2% indicates column equilibration failure, invalidating the run.

LogP_Protocol Prep 1. Prepare Reference Standards (Known LogP) HPLC 2. RP-HPLC Injection (Isocratic Mobile Phase) Prep->HPLC Capacity 3. Calculate Capacity Factor (k') k' = (tr - t0) / t0 HPLC->Capacity Curve 4. Calibration Curve LogP vs log(k') Capacity->Curve Interpolate 5. Analyze Target Urea Interpolate LogP Curve->Interpolate

Fig 2: High-throughput RP-HPLC workflow for determining lipophilicity (LogP).

Case Studies in Target Binding: The Urea Hydrogen Bond Network

The physicochemical properties of ureas are best contextualized by their performance in target binding sites.

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH is a critical enzyme in cardiovascular disease. 1,3-disubstituted ureas (such as AUDA) act as transition-state mimics. The urea pharmacophore is strictly required for nanomolar potency because it forms a highly specific hydrogen bond network: the carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466, while the N-H group donates a hydrogen bond to Asp335 (5 [5]).

sEH_Binding Urea Urea Pharmacophore Tyr383 Tyr383 (Target) Urea->Tyr383 C=O Acceptor Tyr466 Tyr466 (Target) Urea->Tyr466 C=O Acceptor Asp335 Asp335 (Target) Urea->Asp335 N-H Donor

Fig 3: Hydrogen bond network of the urea pharmacophore in the sEH active site.

p38 MAP Kinase Allosteric Inhibition

In the development of BIRB 796, researchers discovered that diaryl ureas could bind to a novel allosteric pocket, indirectly competing with ATP by forcing a "DFG-out" kinase conformation. The urea moiety is perfectly positioned to hydrogen bond with the Glu71 side chain, anchoring the lipophilic substituents into the deep hydrophobic pocket ([9]).

References

  • Ghosh, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH PMC. Retrieved from [Link]

  • Bryantsev, V. S., et al. (2005). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. The Journal of Physical Chemistry A, ACS Publications. Retrieved from [Link]

  • Catalano, A., et al. (2022). Urea-based anticancer agents: Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Retrieved from[Link]

  • Shen, H. C., et al. (2006). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. NIH PMC. Retrieved from[Link]

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. NIH PMC. Retrieved from [Link]

  • Wiczling, P., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from[Link]

  • ResearchGate Contributors. (2025). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results. ResearchGate. Retrieved from[Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology / Columbia University. Retrieved from [Link]

Sources

In silico modeling of urea derivatives binding to target proteins.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Silico Modeling of Urea Derivatives' Binding to Target Proteins

Preamble

The urea functionality is a cornerstone in modern medicinal chemistry, celebrated for its unique ability to form robust, directional hydrogen bonds with protein targets.[1][2][3] This capacity has cemented its role in a multitude of clinically approved therapies.[2][4][5] As drug discovery pivots towards greater efficiency and precision, in silico modeling has emerged as an indispensable tool.[6] This guide is designed for researchers, scientists, and drug development professionals, offering a Senior Application Scientist's perspective on the core computational methodologies used to elucidate and predict the binding of urea derivatives to their protein targets. We will move beyond a mere listing of steps to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Part 1: The Foundational Workflow: A Strategic Overview

A successful in silico investigation is not a single experiment but a multi-stage pipeline. Each step logically builds upon the last, from preparing the digital "reagents" (the protein and the ligand) to simulating their interaction and analyzing the outcome. This structured approach is critical for generating reproducible and reliable data that can meaningfully guide experimental efforts.

In_Silico_Workflow cluster_prep 1. System Preparation cluster_modeling 2. Core Modeling cluster_analysis 3. Advanced Analysis & Prediction Target_Prep Target Preparation (PDB, Cleaning, Protonation) Docking Molecular Docking (Pose Prediction) Target_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking QSAR QSAR Modeling (Activity Prediction) Ligand_Prep->QSAR For a series of compounds Pharmacophore Pharmacophore Screening (Virtual Screening) Ligand_Prep->Pharmacophore For a series of compounds MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Select Best Pose Binding_Energy Binding Free Energy (MM/PBSA, FEP) MD_Sim->Binding_Energy Analyze Trajectory

A high-level overview of the in silico drug discovery pipeline.
Target Protein Preparation: The Digital Petri Dish

Causality: The accuracy of any binding model is fundamentally dependent on the quality of the target protein's three-dimensional structure. Atomic coordinates, bond orders, and protonation states directly influence the calculation of intermolecular forces. An improperly prepared receptor will invariably lead to erroneous predictions.

Experimental Protocol:

  • Structure Acquisition: Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB). Prioritize high-resolution structures (<2.5 Å) with a co-crystallized ligand similar to your compound of interest, if available.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the binding site of interest.[7][8]

  • Structural Correction: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro, MOE), check for and repair any missing atoms or residues in the protein structure.[9]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of ~7.4. This step is critical as it defines the hydrogen bonding and electrostatic potential of the active site.

  • Energy Minimization (Restrained): Perform a brief, restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process while ensuring the protein's backbone does not deviate significantly from the experimentally determined conformation.

Ligand Preparation: Readying the Urea Derivative

Causality: The ligand must be represented in a three-dimensional, low-energy conformation with correctly assigned partial charges. These factors govern how the ligand's electrostatic field will complement that of the receptor's active site.

Experimental Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of the urea derivative using chemical drawing software (e.g., MarvinSketch, ChemDraw) and convert it to a 3D structure.[7]

  • Energy Minimization: Perform a thorough geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method to find a low-energy conformation.[10]

  • Charge Calculation: Assign partial charges to the atoms of the ligand. This is a crucial step for accurately modeling electrostatic interactions. Common methods include Gasteiger or AM1-BCC charges.[11]

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[8]

Part 2: Molecular Docking: Predicting the Binding Pose

The "Why": Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is essentially a search algorithm coupled with a scoring function. Its primary utility lies in its speed, making it ideal for screening large virtual libraries of compounds and generating initial hypotheses about the binding mode of a molecule.[12]

Molecular_Docking_Workflow Receptor Prepared Receptor (PDBQT format) GridBox Define Search Space (Grid Box Generation) Receptor->GridBox Ligand Prepared Ligand (PDBQT format) DockingRun Run Docking Simulation (e.g., AutoDock Vina) Ligand->DockingRun GridBox->DockingRun Analysis Analyze Results (Binding Poses & Scores) DockingRun->Analysis Validation Self-Validation (Re-dock native ligand, RMSD < 2Å) Analysis->Validation MD_Simulation_Workflow System Build System (Docked Protein-Ligand Complex) Forcefield Assign Force Field (Protein & Ligand) System->Forcefield Solvate Solvate & Add Ions (Water Box & Neutralize) Forcefield->Solvate Minimize Energy Minimization (Remove Steric Clashes) Solvate->Minimize Equilibrate Equilibration (NVT & NPT Phases) Minimize->Equilibrate Production Production MD Run (Data Collection) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis

Sources

Discovery of novel urea derivatives as kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Discovery of Novel Urea Derivatives as Kinase Inhibitors: A Technical Guide to Rational Design and Validation

The Urea Pharmacophore in Kinase Inhibition

The development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy. Among the most privileged scaffolds in medicinal chemistry is the diaryl urea moiety. As an application scientist navigating the complexities of drug discovery, understanding the physicochemical causality behind this structural preference is paramount.

The urea group ( R−NH−CO−NH−R′ ) is uniquely suited for kinase inhibition because it acts simultaneously as a favorable hydrogen bond donor (via the NH groups) and an excellent hydrogen bond acceptor (via the carbonyl oxygen)[1]. This dual capability allows diaryl urea derivatives to establish a near-perfect binding network within the ATP-binding pocket of kinases. Specifically, these molecules function as Type II inhibitors: they stabilize the inactive "DFG-out" conformation of the kinase by forming hydrogen bonds with a conserved glutamic acid residue in the α C-helix and the backbone amide of the aspartic acid in the DFG (Asp-Phe-Gly) motif[1].

Sorafenib, a prototypical diaryl urea derivative, exemplifies this mechanism. It is a potent multi-kinase inhibitor that targets the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and RAF kinases (including wild-type and V600E-mutated B-RAF)[2][3].

Mechanistic Pathway: The MAPK & Angiogenesis Axis

The therapeutic efficacy of diaryl urea derivatives stems from their ability to exert a dual anticancer effect. By inhibiting receptor tyrosine kinases (like VEGFR and PDGFR) and serine/threonine kinases (like RAF), these compounds simultaneously choke off tumor angiogenesis and halt the mitogen-activated protein kinase (MAPK) proliferation cascade[4][5].

Pathway VEGF VEGF / PDGF Ligands Receptor VEGFR / PDGFR VEGF->Receptor RAS RAS Protein Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Urea Diaryl Urea Inhibitor (Type II) Urea->Receptor Inhibits Urea->RAF Inhibits

Mechanism of multi-kinase inhibition by diaryl urea derivatives.

Rational Design and Structure-Activity Relationship (SAR)

While first-generation urea inhibitors like Sorafenib are clinically successful, issues such as off-target toxicity, poor aqueous solubility, and acquired resistance necessitate the discovery of novel derivatives[4][5]. Rational drug design leverages Structure-Activity Relationship (SAR) data to optimize the pharmacophore.

Recent SAR studies have demonstrated that modifying the distal and proximal rings of the diaryl urea scaffold can drastically alter target selectivity and potency:

  • Amide vs. Ester Substitutions: Replacing an ester group with an amide group between the central and distal benzene rings significantly enhances antiproliferative activity, as the amide provides additional hydrogen-bonding stability within the hydrophobic pocket[6].

  • Heterocyclic Incorporation: Hybridizing the urea scaffold with pyridine or pyrazole rings alters the electronic distribution and improves binding affinity. For instance, pyridine-containing diaryl ureas have shown potent docking scores and cytotoxicity against MCF-7 breast cancer cell lines[7].

Table 1: SAR and IC50 Data of Novel Diaryl Urea Derivatives

Compound DesignationStructural ModificationPrimary TargetIC50 ( μ M)Reference Drug (IC50 μ M)
Compound 6i 2-oxo-2-phenylethoxy hybridVEGFR-20.072Sorafenib (0.081)[8]
Compound 14c Pyrazole/pyrimidinyl moietyBRAF (V600E)0.009Vemurafenib (0.063)[8]
Compound 6a Amide substitutionA549 Cell Line2.566Sorafenib (2.913)[6]
Compound R9 Pyridine ring inclusionMCF-7 Cell Line17.39Sorafenib (29.30)[7]

Experimental Workflows: Synthesis & Biological Validation

To ensure scientific integrity, the transition from in silico design to in vitro validation must follow a self-validating experimental workflow. Every step must include internal controls to isolate variables and prove causality.

Workflow Design Rational Drug Design (Molecular Docking) Synthesis One-Pot Synthesis (Diaryl Urea Scaffold) Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Assay In Vitro Kinase Assay (IC50 Determination) Purification->Assay Cell Cellular Assays (MTT, Apoptosis) Assay->Cell

Self-validating workflow for the discovery and evaluation of novel urea inhibitors.

Protocol 1: One-Pot Synthesis of Diaryl Urea Derivatives

This protocol utilizes a facile one-pot sequential reaction to construct the urea linkage[6][9].

  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted amine (e.g., 5-fluoro-2-nitrophenol derivative) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents oxidative degradation of sensitive amine intermediates, ensuring high baseline yields.

  • Isocyanate Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 equivalents of the corresponding aryl isocyanate dropwise. Causality: The reaction between amines and isocyanates is highly exothermic. Maintaining 0°C prevents thermal runaway and suppresses the formation of symmetric urea byproducts, maximizing the yield of the desired asymmetric diaryl urea.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of the starting amine via Thin-Layer Chromatography (TLC).

  • Quenching and Purification: Quench the reaction with distilled water. Extract the organic layer, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Ethyl Acetate/Hexane gradient). Causality: Biological assays are highly sensitive to impurities; chromatographic purification ensures >95% compound purity, preventing false positives in downstream kinase assays.

Protocol 2: In Vitro Kinase Assay (Self-Validating System)

To quantify the inhibitory potency (IC50), a FRET-based or radiometric kinase assay is employed.

  • Enzyme Preparation: Dilute the recombinant kinase (e.g., VEGFR-2 or B-RAF) in an optimized assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2​ , 1 mM EGTA, and 2 mM Dithiothreitol (DTT). Causality: DTT is critical to maintain reducing conditions, preventing the oxidation of catalytic cysteine residues that would otherwise artificially inactivate the enzyme.

  • Compound Incubation: Prepare serial dilutions of the novel urea derivatives (from 1 nM to 100 μ M) in DMSO. Add to the enzyme mixture ensuring the final DMSO concentration remains below 1% (v/v). Causality: DMSO concentrations >1% can induce solvent-mediated protein denaturation, skewing the IC50 results.

  • Control Implementation (The Self-Validating Step):

    • Positive Control: Sorafenib (known Type II inhibitor).

    • Negative Control: Vehicle only (1% DMSO buffer).

    • Blank: Buffer without the kinase. Causality: The positive control confirms the assay's sensitivity to urea-based inhibition, the negative control establishes maximum kinase activity (100%), and the blank accounts for background fluorescence/radiation.

  • Reaction Initiation & Detection: Add ATP (at the enzyme's specific Km​ value) and the appropriate peptide substrate to initiate the reaction. Incubate for 60 minutes at 30°C, then measure the phosphorylated substrate using a microplate reader.

  • Data Analysis: Normalize the data against the controls and plot dose-response curves using non-linear regression analysis to calculate the IC50 values.

Conclusion

The discovery of novel urea derivatives remains a highly active and fruitful area of oncology research. By understanding the structural causality of the DFG-out binding mechanism and employing rigorous, self-validating experimental protocols, researchers can successfully design next-generation kinase inhibitors with enhanced selectivity, lower toxicity, and potent anti-angiogenic properties.

References

  • Sorafenib - Wikipedia Source: Wikipedia URL:[Link]

  • Mechanism of action of sorafenib. Sorafenib exerts a dual anticancer... Source: ResearchGate URL:[Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis Source: ResearchGate URL:[Link]

  • A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma Source: PMC (NIH) URL:[Link]

  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... Source: ResearchGate URL:[Link]

  • Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene Source: Indian Academy of Sciences URL:[Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents Source: PMC (NIH) URL:[Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents Source: ResearchGate URL:[Link]

  • Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents Source: ScienceScholar URL:[Link]

Sources

The Strategic Utility of the Morpholine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) has transcended its origins as a simple heterocyclic building block to become a "privileged pharmacophore"[1]. Characterized by a six-membered saturated ring containing opposing nitrogen and oxygen heteroatoms, morpholine is strategically deployed by drug development professionals to fine-tune the physicochemical, pharmacokinetic (PK), and pharmacodynamic (PD) profiles of lead compounds. This technical whitepaper explores the causality behind morpholine's utility, analyzing its impact on molecular design, detailing its mechanistic role in blockbuster therapeutics like Gefitinib, and providing self-validating experimental protocols for its synthetic incorporation and in vitro profiling.

Physicochemical Causality: The "Why" Behind Morpholine

The decision to incorporate a morpholine moiety rather than its structural cousins—piperidine or piperazine—is rarely arbitrary. It is driven by the fundamental electronic and conformational changes induced by the substitution of a methylene group (–CH₂–) or a secondary amine (–NH–) with an ether oxygen (–O–)[2].

The oxygen atom acts as an electron-withdrawing group via induction, significantly reducing the basicity of the opposing nitrogen atom. Consequently, morpholine possesses a pKa of approximately 8.36, meaning it is less protonated at physiological pH (7.4) compared to piperidine (pKa ~11.2). This subtle shift in ionization state reduces off-target liabilities (such as hERG channel blockade, which is often triggered by highly basic, lipophilic amines) while simultaneously improving membrane permeability[1]. Furthermore, the oxygen atom serves as a potent hydrogen bond acceptor, lowering the overall lipophilicity (LogP) and drastically enhancing aqueous solubility[2].

Quantitative Physicochemical Comparison

To guide rational drug design, the structural and physicochemical differences between common six-membered saturated nitrogen heterocycles are summarized below:

Property / ParameterMorpholinePiperidinePiperazine
Heteroatoms N, ONN, N
pKa (Conjugate Acid) ~8.36~11.2~9.8 (first protonation)
Physiological State (pH 7.4) Partially unprotonatedHighly protonatedHighly protonated
Aqueous Solubility Excellent (H-bond acceptor)Poor to ModerateModerate
Lipophilicity (cLogP) Low (Hydrophilic)High (Lipophilic)Moderate
Typical hERG Liability LowHighModerate to High

Mechanistic Case Study: Gefitinib (EGFR Inhibitor)

The clinical success of Gefitinib (Iressa), a first-line treatment for EGFR-mutated non-small cell lung cancer (NSCLC), perfectly illustrates the strategic application of the morpholine scaffold[3].

Gefitinib's core is an anilinoquinazoline, which acts as a competitive ATP-binding hinge binder in the kinase domain of the Epidermal Growth Factor Receptor (EGFR). However, the naked quinazoline core is highly lipophilic and poorly soluble, resulting in erratic oral bioavailability. To resolve this, medicinal chemists appended a 3-morpholinopropoxy group to the 6-position of the quinazoline ring[4].

The Causality of the Design:

  • Solvent-Exposed Solubilization: X-ray crystallography reveals that while the quinazoline core is buried deep within the hydrophobic ATP-binding pocket, the morpholine appendage extends outward into the solvent-exposed region. This allows the morpholine's oxygen to interact with water molecules, drastically improving the drug's aqueous solubility without disrupting the critical hinge-binding interactions.

  • Metabolic Stability: The morpholine ring modulates the overall clearance of the drug. While Gefitinib is extensively metabolized by CYP3A4 (primarily via oxidative defluorination and O-demethylation), the morpholine ring provides a stable metabolic vector that prolongs the plasma half-life compared to more labile aliphatic chains[3].

EGFR_Pathway EGFR EGFR (Kinase Domain) Downstream Downstream Signaling (Proliferation / Survival) EGFR->Downstream Inhibited by Gefitinib Gefitinib Gefitinib (Iressa) Morpholine Morpholine Moiety (Solubility & PK Enhancer) Gefitinib->Morpholine comprises Quinazoline Quinazoline Core (Hinge Binder) Gefitinib->Quinazoline comprises Morpholine->EGFR Solvent-Exposed Interaction Quinazoline->EGFR Competitive ATP Binding

Caption: Logical relationship of Gefitinib's structural components interacting with the EGFR signaling pathway.

Synthetic Methodologies: Experimental Protocols

The incorporation of a morpholine ring into an aromatic core is most commonly achieved via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling[5]. Below is a self-validating protocol for the SNAr of an electron-deficient aryl fluoride with morpholine.

Protocol 1: SNAr Incorporation of Morpholine

Objective: To synthesize a morpholine-substituted aryl compound while ensuring high yield and minimal side reactions.

Causality & Reagent Selection:

  • Morpholine (1.2 eq): Acts as the nucleophile. A slight excess ensures complete consumption of the valuable aryl halide.

  • K₂CO₃ (2.0 eq): A mild inorganic base. It is strictly required to scavenge the hydrofluoric acid (HF) generated during the reaction. Without it, the acidic byproduct would protonate the morpholine (forming an unreactive morpholinium salt), halting the reaction.

  • DMF (Solvent): A polar aprotic solvent. It stabilizes the highly polarized Meisenheimer complex (transition state), accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aryl fluoride (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol). Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition: Add morpholine (1.2 mmol) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 80°C using an oil bath.

  • Self-Validating Monitoring: Monitor the reaction strictly via Thin-Layer Chromatography (TLC) and LC-MS. Validation check: The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the morpholine adduct confirms successful substitution.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

SNAr_Workflow ArylHalide Aryl Fluoride (Electrophile) Intermediate Meisenheimer Complex ArylHalide->Intermediate + Morpholine Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Nucleophilic Attack Base K2CO3 / DMF (Acid Scavenger & Stabilizer) Base->Intermediate Facilitates Product Morpholine-Substituted Aryl Product Intermediate->Product Fluoride Departure

Caption: Workflow and mechanistic pathway for the SNAr synthesis of morpholine derivatives.

In Vitro Profiling: Microsomal Stability Assay

Because morpholine heavily influences a drug's metabolic fate (particularly via CYP3A4-mediated oxidation)[3], determining its metabolic stability is a critical early-stage drug discovery workflow.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the intrinsic clearance (CL_int) and half-life (t1/2) of a novel morpholine-containing drug candidate.

System Design & Causality: This protocol is designed as a self-validating system . It relies on specific controls to prove that any observed degradation is strictly due to Cytochrome P450 (CYP) enzymatic activity and not chemical instability.

  • NADPH Regenerating System: CYPs require NADPH as an electron donor. Adding a regenerating system ensures the cofactor is not depleted during the assay.

  • Positive Control (Verapamil): A drug known to be rapidly metabolized by HLMs. If Verapamil is not degraded, the HLM batch is inactive, and the assay is invalid.

  • Negative Control (Minus-NADPH): The test compound is incubated with HLMs without NADPH. If degradation occurs here, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or esterase activity).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw HLMs on ice. Prepare a 10 mM stock of the morpholine test compound in DMSO.

  • Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM; keeping DMSO < 0.1% to avoid CYP inhibition) and HLMs (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to the test wells and the positive control (Verapamil) wells. Add an equivalent volume of plain buffer to the minus-NADPH negative control wells.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, quenching the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS.

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression yields the elimination rate constant (k), from which t1/2 and intrinsic clearance (CL_int) are calculated.

Future Perspectives

The morpholine moiety continues to evolve beyond traditional small-molecule inhibitors. In the rapidly expanding fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), morpholine is frequently utilized within linker regions. Its unique ability to break molecular planarity, increase aqueous solubility, and provide a stable, non-reactive hinge ensures that complex, high-molecular-weight modalities maintain acceptable pharmacokinetic profiles. As drug design pushes into increasingly challenging chemical space, the morpholine scaffold will remain an indispensable tool for the medicinal chemist.

References

  • An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer Biosciences Biotechnology Research Asia URL: [Link]

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters PubMed / National Institutes of Health (NIH) URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules ResearchGate URL:[Link]

Sources

Navigating the Preclinical Frontier: A Comprehensive Guide to Preliminary Cytotoxicity Screening of Novel Urea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urea and diarylurea derivatives represent a privileged structural scaffold in modern medicinal chemistry. Their unique bidentate hydrogen-bonding capability allows them to act as potent kinase inhibitors—most notably targeting the ATP-binding pocket of critical oncogenic drivers like VEGFR-2 and BRAF. However, transitioning a newly synthesized urea library into a pipeline of viable lead compounds requires rigorous preliminary cytotoxicity screening. As a Senior Application Scientist, I have observed that the primary challenge in early-stage drug discovery is not merely identifying compounds that induce cell death, but distinguishing highly targeted antiproliferative activity from non-specific, basal toxicity. This whitepaper outlines the mechanistic rationale, strategic assay design, and self-validating protocols required to accurately profile novel urea compounds.

Mechanistic Rationale: The Pharmacological Power of the Urea Motif

The efficacy of urea derivatives stems from their ability to stabilize inactive kinase conformations. For instance, the urea moiety in FDA-approved drugs like Sorafenib forms critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of VEGFR-2, trapping the enzyme in an inactive state[1]. This specific inhibition downregulates the downstream MAPK/ERK signaling cascade, shifting the cellular balance away from uncontrolled proliferation and triggering apoptosis[2]. Understanding this mechanism is crucial, as it dictates that our screening assays must be sensitive enough to detect pathway-specific growth inhibition rather than immediate necrotic membrane rupture.

VEGFR2_Inhibition Urea Novel Diarylurea Derivative VEGFR2 VEGFR-2 Receptor (ATP-Binding Pocket) Urea->VEGFR2 Competitive Inhibition RAF RAF Kinase VEGFR2->RAF Blocked Phosphorylation MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Downregulated Apoptosis Apoptosis Induction ERK->Apoptosis Upregulated

Mechanism of VEGFR-2 pathway inhibition by novel urea derivatives.

Strategic Assay Design: Causality in Experimental Choices

When designing a preliminary screening cascade for novel urea compounds, the selection of cell lines and assay modalities must be driven by strict mechanistic logic.

  • Cell Line Pairing: A common pitfall in preliminary screening is evaluating compounds exclusively against cancer cell lines. To establish a true therapeutic window, compounds must be counter-screened against matched non-cancerous lines, such as Wi-38 (human lung fibroblasts) or HaCaT (immortalized keratinocytes)[3],[1]. This allows us to calculate the Selectivity Index (SI). A compound highly toxic to cancer cells but equally toxic to normal fibroblasts is a poor lead.

  • Solvent Control: Urea derivatives, particularly those with bulky aryl or adamantyl substituents, are notoriously hydrophobic. Dimethyl sulfoxide (DMSO) is the mandatory vehicle. However, we strictly cap the final DMSO concentration at ≤0.1% (v/v) in the assay[3]. Concentrations above this threshold induce osmotic stress and baseline cytotoxicity, confounding the IC50 calculations and yielding false positives.

  • Assay Selection: We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay as the gold standard for preliminary screening. It measures NAD(P)H-dependent cellular oxidoreductase activity, which directly correlates with the number of viable cells[3],[4].

Cytotoxicity_Workflow Library Urea Compound Library (Synthesis & QC) Prep Stock Preparation (10 mM in DMSO) Library->Prep Seed Cell Seeding (Cancer & Normal Lines) Prep->Seed Treat Compound Treatment (0.1 - 100 µM, 48h) Seed->Treat Assay MTT Reagent Addition (Mitochondrial Reduction) Treat->Assay Read Absorbance Readout (Formazan at 570 nm) Assay->Read Analysis Dose-Response Curve & IC50 Determination Read->Analysis

Step-by-step workflow for preliminary in vitro cytotoxicity screening.

Self-Validating Experimental Protocol: The MTT Workflow

The following step-by-step methodology is engineered to be self-validating, incorporating internal controls at every stage to ensure data integrity.

Step 1: Compound Preparation

  • Action: Dissolve the novel urea derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Causality: A high initial concentration ensures that subsequent serial dilutions in aqueous culture media will keep the final DMSO concentration well below the 0.1% toxicity threshold.

Step 2: Cell Culture and Seeding

  • Action: Harvest cells at 80% confluence. Seed 5,000 cells/well (for lines like A549 or MDA-MB-231) into a 96-well plate using 100 µL of complete medium (e.g., DMEM supplemented with 10% FBS)[3],[4]. Incubate overnight at 37°C, 5% CO2.

  • Causality: Overnight incubation allows cells to adhere and re-enter the log phase of growth. This is critical because urea-based kinase inhibitors primarily target active proliferation pathways; treating dormant cells will artificially inflate the IC50.

Step 3: Treatment and Internal Controls

  • Action: Prepare a 5-dose serial dilution (e.g., 0.1, 1, 10, 50, 100 µM) in culture media[2]. Replace the overnight media with 100 µL of the treatment media.

  • Validation Controls:

    • Negative Control: Cells treated with media containing 0.1% DMSO (Vehicle).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Sorafenib or Doxorubicin)[4],[1].

    • Blank: Media only (no cells) to subtract background absorbance.

Step 4: Viability Measurement

  • Action: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.

  • Causality: The 48-hour window is optimal for capturing both early apoptotic events and secondary necrosis. The complete solubilization of formazan in DMSO ensures linear absorbance readings.

Step 5: Data Acquisition and Analysis

  • Action: Read absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis.

Quantitative Data Interpretation

To effectively evaluate the therapeutic window of novel urea compounds, we rely on the Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI > 3 is generally considered the minimum threshold for advancing a compound to secondary screening.

Table 1: Representative Cytotoxicity Profile of Novel Diarylurea Derivatives

Compound IDStructural MotifTarget Cell Line (Cancer)IC50 (µM)Normal Cell Line (Control)IC50 (µM)Selectivity Index (SI)
Urea-1a N-Acylhydrazone UreaA549 (Lung)12.45Wi-38 (Fibroblast)15.201.22
Urea-2g 5-(2-fluorobenzyloxy) UreaA549 (Lung)0.34Wi-38 (Fibroblast)> 50.00> 147.0
Urea-3c Chalcone-Urea HybridMDA-MB-231 (Breast)4.80HaCaT (Keratinocyte)28.505.93
Sorafenib Diarylurea (Reference)A549 (Lung)3.10Wi-38 (Fibroblast)18.405.93

Note: Data synthesized based on established structure-activity relationships of diarylurea derivatives[4],[2]. Compound Urea-2g demonstrates an exceptional SI, validating its progression to in vivo models.

Conclusion

The preliminary cytotoxicity screening of novel urea compounds is a highly nuanced process that requires strict adherence to mechanistic principles. By carefully pairing cell lines to establish a Selectivity Index, rigorously controlling solvent parameters, and utilizing self-validating assay protocols, drug development professionals can confidently separate non-specific toxins from true, targeted therapeutic leads.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
  • Discovery of Hybrid Dual N-Acylhydrazone and Diaryl Urea Derivatives as Potent Antitumor Agents: Design, Synthesis and Cytotoxicity Evalu
  • Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study, PMC,
  • Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents, PMC,

Sources

Synthesis of Unsymmetrical Ureas from Phenethylamine Scaffolds: A Strategic Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unsymmetrical urea motif ( R1−NH−CO−NH−R2 ) is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and G-protein coupled receptor (GPCR) modulators 1. When incorporating neuroactive or cardiovascular building blocks like phenethylamine derivatives, the primary synthetic challenge is breaking symmetry. Direct carbonylation with phosgene often yields a statistical mixture of symmetrical and unsymmetrical ureas.

As an application scientist, the goal is not merely to run a reaction, but to design a highly controlled, self-validating system. This whitepaper dissects the causality behind three distinct methodologies—kinetic trapping, thermodynamic stabilization, and irreversible displacement—to achieve >95% selectivity for unsymmetrical phenethylamine-derived ureas.

The Challenge of Symmetry and Mechanistic Strategy

The synthesis of unsymmetrical ureas requires the sequential addition of two different amines to a carbonyl equivalent. The failure of traditional phosgene gas in unsymmetrical synthesis lies in its extreme electrophilicity; the intermediate isocyanate is so reactive that it immediately competes with the unreacted starting material, leading to symmetrical byproducts 1.

To circumvent this, we must manipulate the activation energy of the intermediate. We can achieve this via three distinct mechanistic pathways:

  • The Kinetic Approach (Triphosgene): Rapidly trapping the phenethylamine as an isocyanate under strict stoichiometric control.

  • The Thermodynamic Approach (CDI): Forming a stable, isolable intermediate that requires thermal activation to react with the second amine.

  • The Irreversible Approach (Isopropenyl Carbamate): Utilizing a leaving group that volatilizes out of the reaction matrix, driving the equilibrium forward via Le Chatelier's principle.

RouteSelection Start Target: Unsymmetrical Urea Q1 Are both amines highly reactive? Start->Q1 Warning Risk of Symmetrical Byproducts Q1->Warning Yes Q2 Need mild, moisture-stable reagents? Q1->Q2 No Warning->Q2 Mitigate Q3 Require irreversible coupling? Q2->Q3 Yes Triphosgene Triphosgene Protocol (Strict stoichiometry) Q2->Triphosgene No (Fume hood) CDI CDI Protocol (Isolable intermediate) Q3->CDI No Isopropenyl Isopropenyl Carbamate (High purity, rapid) Q3->Isopropenyl Yes

Decision Matrix for Unsymmetrical Urea Synthesis Route Selection

Experimental Methodologies & Protocols

Methodology A: The Triphosgene Kinetic Route

Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that safely replaces phosgene gas. The causality of success here relies on inverse addition. By adding the phenethylamine dropwise to an excess of triphosgene, the amine is kinetically trapped as the isocyanate before it can encounter another unreacted amine molecule 2.

Self-Validating Protocol:

  • Activation: Dissolve triphosgene (0.37 mmol) in anhydrous CH2​Cl2​ (5 mL) under an argon atmosphere at 0 °C.

  • First Amine Addition: Slowly add a solution of phenethylamine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.2 mmol) in CH2​Cl2​ (5 mL) dropwise over 30 minutes.

    • Causality Check: DIPEA is chosen because it is non-nucleophilic; it neutralizes the generated HCl without competing for the electrophilic carbon.

    • Self-Validation: Monitor by TLC. The primary amine spot should disappear entirely, replaced by a highly non-polar isocyanate spot.

  • Trapping: Stir for 10 minutes at room temperature, then add the second amine (1.0 mmol) in one portion.

  • Workup: Stir for 1-2 hours. Evaporate to dryness, dilute with ethyl acetate, and wash sequentially with 10% aqueous KHSO4​ (to remove unreacted amines) and 5% NaHCO3​ . Dry over MgSO4​ and concentrate.

Methodology B: The 1,1'-Carbonyldiimidazole (CDI) Route

When working with highly nucleophilic aliphatic amines where triphosgene still yields symmetrical byproducts, CDI is the superior choice. The thermodynamic stability of the imidazole-1-carboxamide intermediate is the driving force here. Because imidazole is a relatively poor leaving group compared to a chloride ion, the intermediate accumulates stably and requires thermal energy to react with the second amine 3.

Self-Validating Protocol:

  • Activation: Dissolve phenethylamine (1.0 mmol) in anhydrous THF (10 mL).

  • CDI Addition: Add CDI (1.1 mmol) in one portion at room temperature.

    • Self-Validation: The immediate, vigorous evolution of CO2​ gas is a physical indicator that the activation is proceeding correctly. If no gas evolves, the CDI has likely hydrolyzed due to moisture.

  • Intermediate Isolation (Optional but Recommended): Stir for 2 hours. Wash with water to remove the displaced imidazole and unreacted CDI. This guarantees zero symmetrical byproduct formation.

  • Coupling: Add the second amine (1.2 mmol) and heat the mixture to 60 °C for 4-6 hours.

  • Workup: Concentrate and purify via recrystallization or silica gel chromatography.

Methodology C: The Irreversible Isopropenyl Carbamate Route

Traditional carbamates (e.g., methyl or phenyl carbamates) suffer from reaction reversibility, leading to equilibrium mixtures of starting materials and products. Isopropenyl carbamates solve this by reacting with amines to liberate an enol, which instantly tautomerizes to acetone. This volatilization irreversibly pulls the reaction to 100% completion 4.

Self-Validating Protocol:

  • Precursor Synthesis: Synthesize the isopropenyl carbamate of phenethylamine using isopropenyl chloroformate under standard Schotten-Baumann conditions.

  • Coupling: Combine the isopropenyl carbamate (1.0 mmol) and the second amine (1.0 mmol) in THF (5 mL).

  • Catalysis: Add a catalytic amount of N-methylpyrrolidine (0.1 mmol) to accelerate the displacement.

  • Reaction: Heat to 55 °C for 30-60 minutes.

    • Self-Validation: The formation of acetone can be detected via NMR or simply by the clean, quantitative conversion on HPLC without any detectable symmetrical ureas.

Comparative Quantitative Data

To aid in route selection, the following table summarizes the operational parameters, risks, and efficiencies of the discussed methodologies, including recent advances in metal-free hypervalent iodine ( PhI(OAc)2​ ) couplings 5.

MethodologyActivating ReagentIntermediate StabilitySymmetrical Byproduct RiskAtom EconomyIdeal Application
Triphosgene Bis(trichloromethyl) carbonateLow (Isocyanate)Moderate to HighHighIndustrial scale-up, non-nucleophilic amines
CDI 1,1'-CarbonyldiimidazoleHigh (Isolable)LowModerateRoutine medicinal chemistry, moisture-sensitive labs
Isopropenyl Isopropenyl chloroformateHigh (Isolable)Very LowModerateHigh-throughput library synthesis
PhI(OAc)₂ Iodobenzene diacetateLow (In situ isocyanate)LowLowLate-stage functionalization from amides

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). 1

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. American Chemical Society (ACS). 2

  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates. American Chemical Society (ACS).4

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. 5

  • 1,1'-Carbonyldiimidazole Procedure. Organic Syntheses. 3

Sources

Carcinogenicity Risk Assessment: A Structural and Mechanistic Evaluation of Morpholine and Urea Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of preclinical drug development and chemical safety, evaluating the carcinogenic potential of structural moieties is paramount. Morpholine and urea represent two widely utilized chemical classes in pharmaceuticals, excipients, and industrial coatings. However, their toxicological profiles diverge significantly due to their inherent chemical reactivity and metabolic fates. This whitepaper provides an in-depth mechanistic analysis and an experimental framework for assessing the carcinogenicity of morpholine, its nitrosated derivatives, and urea compounds.

Mechanistic Toxicology: The Morpholine-Nitrosamine Axis

Morpholine itself is a secondary amine. Extensive in vivo studies and evaluations by the International Agency for Research on Cancer (IARC) have concluded that morpholine is not classifiable as to its carcinogenicity to humans (Group 3) [1]. Chronic inhalation and oral administration studies in Sprague-Dawley rats demonstrated no significant increase in tumor incidence from morpholine alone [2].

However, the critical toxicological liability of morpholine lies in its susceptibility to nitrosation. In the acidic environment of the mammalian stomach, or in the presence of environmental nitrites, morpholine readily reacts to form N-nitrosomorpholine (NMOR) [3]. NMOR is a potent, genotoxic carcinogen classified by IARC as a Group 2B (possibly carcinogenic to humans) [4]. The induction of tumors by NMOR is highly reproducible across species, consistently driving hepatocellular carcinoma, pulmonary angiosarcoma, and nasal cavity tumors [5].

Causality of Toxicity: The carcinogenicity of NMOR is driven by cytochrome P450 (CYP)-mediated α -hydroxylation in the liver, leading to the spontaneous cleavage of the morpholine ring and the generation of a highly reactive diazonium ion. This electrophile aggressively alkylates DNA (predominantly at the O6 position of guanine), causing mispairing during replication and initiating oncogenesis [6].

G Morpholine Morpholine (Secondary Amine) NMOR N-Nitrosomorpholine (NMOR) Morpholine->NMOR Acidic pH Nitrite Nitrite (NO2-) (Dietary/Endogenous) Nitrite->NMOR CYP450 CYP450 Activation (Hepatic a-hydroxylation) NMOR->CYP450 Absorption Diazonium Diazonium Ion (Reactive Electrophile) CYP450->Diazonium Metabolism DNA_Alk DNA Alkylation (O6-Guanine Adducts) Diazonium->DNA_Alk Covalent Binding Mutation Mutagenesis & Hepatocarcinogenesis DNA_Alk->Mutation Replication Error

Mechanistic pathway of morpholine nitrosation and subsequent DNA alkylation by NMOR.

Carcinogenicity Profile of Urea Compounds

In stark contrast to secondary amines, urea and its simple derivatives (e.g., hydroxyethyl urea, carbamide peroxide) exhibit remarkable metabolic stability. The carbonyl-diamide structure of urea does not undergo nitrosation to form reactive electrophiles under physiological conditions.

The U.S. Environmental Protection Agency (EPA) concluded that there is "inadequate information to assess the carcinogenic potential" of exogenous urea, primarily because chronic exposure studies in mice and rats show no treatment-related increase in tumors [7, 8]. Similarly, cosmetic and dental derivatives like carbamide peroxide (urea compounded with hydrogen peroxide) and hydroxyethyl urea have been rigorously tested. Hydroxyethyl urea showed no genotoxic potential in Ames tests or in vivo micronucleus assays (up to 2000 mg/kg bw), and is not considered a carcinogenic risk [9].

Causality of Safety: Urea compounds are highly water-soluble and are rapidly cleared via renal filtration without undergoing bioactivation into DNA-reactive intermediates. The lack of structural alerts for genotoxicity makes them highly favorable excipients and active agents in topical formulations.

G Urea Urea / Hydroxyethyl Urea (Carbonyl-diamide) Absorption Systemic Absorption (High Water Solubility) Urea->Absorption Renal Renal Filtration (Unchanged Excretion) Absorption->Renal Rapid Clearance No_Adducts Absence of DNA Adducts (Non-Genotoxic) Absorption->No_Adducts No Bioactivation Safe No Carcinogenic Potential No_Adducts->Safe

Pharmacokinetic clearance of urea compounds demonstrating an absence of genotoxic intermediates.

Comparative Toxicological Data

To facilitate risk assessment, the following table synthesizes the quantitative toxicological parameters and regulatory classifications of these compounds.

CompoundIARC ClassificationTarget Organs (Toxicity/Cancer)Acute Oral LD50 (Rat)Genotoxicity (Ames/Micronucleus)
Morpholine Group 3 (Not classifiable) [10]Liver, Kidney, Nasal Cavity (Irritation)1,050 mg/kg [2]Negative
N-Nitrosomorpholine (NMOR) Group 2B (Possible Carcinogen) [4]Liver, Lungs, Nasal Cavity (Tumors)Moderate/High ToxicityPositive (Potent Mutagen)
Urea Not Assessed (Inadequate Info) [7]None definitively identified8,471 mg/kgNegative
Hydroxyethyl Urea Not Assessed (Low Concern) [9]None> 2,000 mg/kgNegative [9]

Experimental Protocols for Carcinogenicity & Toxicity Assessment

As a Senior Application Scientist, I mandate that experimental designs must be self-validating. The following protocols detail the methodologies used to generate the foundational data for these compounds.

Protocol A: In Vivo Nitrosation and NMOR Carcinogenicity Bioassay

Objective: To evaluate the synergistic carcinogenicity of morpholine when co-administered with dietary nitrites. Rationale: Testing morpholine alone ignores the physiological reality of the gastric environment. Co-administration with sodium nitrite ( NaNO2​ ) forces the in vivo synthesis of NMOR, providing a true assessment of exposure risk.

  • Model Selection: Utilize 8-week-old male Sprague-Dawley rats. Causality: This strain has a well-characterized baseline for spontaneous hepatic tumors, ensuring statistical power when detecting NMOR-induced hepatocellular carcinomas.

  • Dosing Regimen:

    • Group 1 (Vehicle Control): Deionized water.

    • Group 2 (Morpholine only): 100 mg/kg/day morpholine via gavage.

    • Group 3 (Nitrite only): 50 mg/kg/day NaNO2​ in drinking water.

    • Group 4 (Test Group): 100 mg/kg/day morpholine + 50 mg/kg/day NaNO2​ .

  • Duration & Monitoring: Administer treatments for 104 weeks. Perform weekly body weight measurements and daily clinical observations to monitor for early signs of toxicity (e.g., jaundice indicating liver failure).

  • Self-Validating Control: The inclusion of Groups 2 and 3 isolates the variables. Causality: If Group 4 develops tumors but Groups 2 and 3 do not, the causality is definitively linked to the in vivo formation of NMOR, not the individual precursors.

  • Histopathology: At week 104, euthanize via CO2​ asphyxiation. Extract the liver, kidneys, and nasal turbinates. Fix in 10% neutral buffered formalin, section, and stain with Hematoxylin & Eosin (H&E). Pathologists must be blinded to the treatment groups to prevent bias during tumor grading.

Protocol B: In Vitro Genotoxicity Screening for Urea Derivatives (Ames Test)

Objective: To confirm the absence of DNA-reactive intermediates in novel urea derivatives (e.g., hydroxyethyl urea). Rationale: Before advancing to costly in vivo models, the Ames test provides a robust, self-validating system to rule out point mutations and frameshifts.

  • Strain Preparation: Cultivate Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. Causality: Using multiple strains ensures coverage across different DNA mutation mechanisms (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Fraction): Prepare rat liver S9 homogenate (induced by Aroclor 1254). Causality: Urea derivatives might be inert in vitro but could theoretically be metabolized into reactive species. The S9 fraction simulates hepatic CYP450 metabolism.

  • Treatment: Plate 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated), and test concentrations of Hydroxyethyl Urea (75 to 5000 µ g/plate ) onto minimal agar plates.

  • Validation Controls:

    • Negative Control: Sterile water (vehicle).

    • Positive Controls: 2-Aminoanthracene (requires S9 activation) and Sodium Azide (direct-acting). Causality: If the positive controls fail to induce a >2-fold increase in revertant colonies, the assay is invalid and must be repeated.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies using an automated colony counter. A negative result (no significant increase in colonies) confirms the lack of genotoxic potential [9].

Strategic Insights for Drug Development

When designing novel therapeutics or selecting excipients, the structural dichotomy between morpholine and urea is a critical decision point. While morpholine rings are excellent for modulating the pKa and lipophilicity of a drug molecule (e.g., in kinase inhibitors), formulators must rigorously assess the risk of nitrosamine impurities during manufacturing or in vivo nitrosation. Conversely, urea functionalities offer a safe, stable, and highly polar alternative for hydrogen bonding interactions, free from the genotoxic liabilities associated with secondary amines.

References

  • IARC (1989) Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide: Studies of Cancer in Experimental Animals. NIH.[Link]

  • Government of Canada (2025) Hazardous substance assessment – Morpholine.[Link]

  • U.S. EPA - N-Nitrosomorpholine Hazard Summary.[Link]

  • PubMed - Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters. NIH.[Link]

  • U.S. EPA (2011) Toxicological Review of Urea.[Link]

  • NIH PMC - Assessment of Health Effects of Exogenous Urea: Summary and Key Findings.[Link]

  • Cosmetic Ingredient Review (2019) Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics.[Link]

  • INCHEM - Morpholine (IARC Summary & Evaluation, Volume 71, 1999).[Link]

Methodological & Application

Application Note: Advanced RP-HPLC Methodologies for the Quantification of Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Agronomists, and Pharmaceutical QA/QC Scientists Matrix Focus: Environmental Water/Soil & Pharmaceutical Solid Dosage Forms

Introduction & Chemical Context

Urea derivatives—characterized by the core functional group R−NH−CO−NH−R′ —are structurally diverse molecules that play critical roles across multiple industries. Two of the most analytically significant subclasses are sulfonylurea herbicides (e.g., nicosulfuron, metsulfuron-methyl), which are highly potent agrochemicals, and anti-diabetic sulfonylureas (e.g., glipizide, glimepiride, glibenclamide), which are essential insulin secretagogues used to treat Type 2 diabetes[1].

Historically, the analysis of these compounds presented severe challenges. Due to their high polarity and thermal lability, traditional Gas Chromatography (GC) methods require complex, time-consuming derivatization steps (such as silylation) to prevent on-column degradation. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) has emerged as the gold standard, offering a direct, non-destructive, and highly reproducible analytical pathway[2].

Mechanistic Method Development: The "Why" Behind the Workflow

As an application scientist, developing a robust method requires moving beyond trial-and-error to understand the fundamental physical chemistry of the analytes. Every parameter in the following protocols is a deliberate choice designed to create a self-validating system.

Stationary Phase Selection & End-Capping

Urea derivatives contain basic nitrogen atoms within the urea bridge that are prone to secondary interactions with residual silanol groups ( Si−OH ) on the silica support of the column. This interaction causes severe peak tailing. Therefore, a fully end-capped C18 (octadecylsilane) column is mandatory. The dense hydrophobic phase ensures retention is driven purely by the partitioning of the substituted aromatic rings, rather than unwanted ionic interactions.

Mobile Phase pH and Ion Suppression

The most critical parameter in sulfonylurea analysis is the pH of the aqueous mobile phase. The sulfonamide proton in these molecules is weakly acidic, with a pKa​ typically ranging from 3.5 to 5.0.

  • The Problem: If the mobile phase pH is near neutral (pH 6-7), the molecules exist in a state of partial ionization. This leads to split peaks, poor retention, and shifting retention times.

  • The Solution: The aqueous phase must be acidified to at least 1.5 pH units below the analyte's pKa​ . By utilizing 0.1% formic acid or a potassium phosphate buffer adjusted to pH 3.0–3.5, we suppress ionization, keeping the molecules fully protonated (neutral)[1]. This maximizes hydrophobic retention and guarantees sharp, symmetrical peaks.

HPLC_Logic Analyte Urea Derivative Analyte (pKa ~ 3.5 - 5.0) Column Select Stationary Phase (End-capped C18, 5 µm) Analyte->Column MobilePhase Mobile Phase Optimization (Acetonitrile / Methanol) Analyte->MobilePhase Detection UV/Vis Detection (230 - 254 nm) Column->Detection Buffer Aqueous Phase pH Control (pH 3.0 - 3.5 to suppress ionization) MobilePhase->Buffer Buffer->Detection MS LC-MS/MS (Optional) (ESI+, MRM mode) Detection->MS

Caption: Logical decision tree for RP-HPLC method development of weakly acidic urea derivatives.

Experimental Protocols

To demonstrate the versatility of RP-HPLC, two distinct workflows are detailed below: one optimized for trace environmental analysis and another for high-throughput pharmaceutical quality control.

Protocol A: Trace Environmental Analysis of Sulfonylurea Herbicides

Environmental water samples require massive pre-concentration due to the low application rates of sulfonylureas in the field. This protocol utilizes Solid-Phase Extraction (SPE) prior to gradient HPLC-UV/MS analysis[2][3].

Step-by-Step Methodology:

  • Sample Preparation: Filter 500 mL of the environmental water sample through a 0.45 µm nylon membrane to remove particulate matter.

  • SPE Conditioning: Condition a C18 or Molecularly Imprinted Polymer (MIP) SPE cartridge with 5 mL of HPLC-grade methanol, followed immediately by 5 mL of ultra-pure water[3]. Do not let the sorbent dry.

  • Loading: Pass the 500 mL water sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol-in-water solution to elute highly polar interferences.

  • Elution: Elute the retained sulfonylurea herbicides using 5 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (yielding a 500x concentration factor).

  • Chromatographic Execution: Inject 10 µL onto the HPLC system using the gradient conditions outlined in Table 1.

SPE_Workflow Start Environmental Water Sample (Spiked with Sulfonylureas) Condition Condition SPE Cartridge (Methanol -> Water) Start->Condition Load Load Sample (Flow rate: 5 mL/min) Condition->Load Wash Wash Interferences (5% Methanol in Water) Load->Wash Elute Elute Analytes (100% Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness (N2 stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (Ready for HPLC) Evaporate->Reconstitute

Caption: Solid-Phase Extraction (SPE) workflow for trace enrichment of sulfonylurea herbicides.

Protocol B: QA/QC Assay for Anti-Diabetic Sulfonylureas in Formulations

Pharmaceutical analysis prioritizes speed, precision, and the ability to detect degradation products (stability-indicating). This protocol utilizes an isocratic method for the simultaneous determination of drugs like Gliclazide, Glibenclamide, Glipizide, and Glimepiride[1][4].

Step-by-Step Methodology:

  • Sample Extraction: Accurately weigh and crush 20 tablets. Transfer a powder equivalent to 5 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

  • Solubilization: Add 50 mL of HPLC-grade methanol. Sonicate the flask for 15 minutes to ensure complete dissolution of the API from the excipient matrix[1].

  • Dilution & Filtration: Make the volume up to 100 mL with methanol. Mix well and filter the solution through a 0.45 µm PTFE syringe filter.

  • Working Solution: Dilute the filtrate with the mobile phase to achieve a working concentration (e.g., 50 µg/mL).

  • System Suitability Testing (SST): Inject a standard mix 6 times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak areas is < 2.0%, the resolution between critical pairs is > 2.0, and the tailing factor is < 1.5.

  • Chromatographic Execution: Inject 20 µL onto the HPLC system using the isocratic conditions outlined in Table 1.

Data Presentation & Method Parameters

To facilitate easy comparison, the quantitative parameters and validation metrics for both workflows are summarized below.

Table 1: Comparative Chromatographic Conditions

ParameterProtocol A (Environmental Herbicides)Protocol B (Pharmaceutical Anti-Diabetics)
Column Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)Reverse Phase C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in WaterPotassium Phosphate Buffer (pH 3.5)
Mobile Phase B AcetonitrileMethanol : Acetonitrile (60:10 v/v)
Elution Mode Gradient (20% B to 96% B over 14 min)Isocratic (Buffer : Organics = 30:70 v/v)[1]
Flow Rate 0.6 mL/min1.5 mL/min[1]
Column Temp 30 °C35 °C[1]
Detection UV at 240 nm / LC-MS/MS (ESI+)[2]UV at 230 nm[1]

Table 2: Typical Method Validation Metrics

MetricProtocol A (Trace Environmental)Protocol B (Pharmaceutical Assay)
Linearity Range 0.05 – 50 µg/L10 – 50 µg/mL[1]
Limit of Detection (LOD) < 14.5 ng/L (UV) / < 8.1 ng/L (MS)[2]~ 2.86 µg/mL[1]
Recovery 77.6% – 102.0% (Matrix dependent)[3]99.4% – 101.0%[1]
Intraday Precision (RSD) < 7.0%[3]< 1.0%[1]

Conclusion & Troubleshooting

The successful quantification of urea derivatives hinges entirely on controlling the ionization state of the molecule and eliminating secondary column interactions. If peak tailing is observed during Protocol B, analysts should immediately verify the pH of the phosphate buffer; a drift above pH 4.0 will rapidly degrade peak symmetry. For environmental samples in Protocol A, if recovery drops below 70%, ensure the SPE cartridge is not drying out between the conditioning and loading steps, as this collapses the C18 pores and prevents analyte retention.

References

  • HPLC-UV and HPLC-MSn multiresidue determination of amidosulfuron, azimsulfuron, nicosulfuron, rimsulfuron, thifensulfuron methyl, tribenuron methyl and azoxystrobin in surface w
  • Determination of sulfonylurea herbicide residues in tobacco leaves by molecularly imprinted-solid phase extraction-high performance liquid chrom
  • Development of a RP-HPLC Method for Simultaneous Determination of Some Antidiabetic Sulfonylurea Drugs in Bulk and Pharmaceutical Dosage Forms International Journal of Pharmaceutical Sciences Review and Research
  • Stability - Indicating RP-HPLC Method for Antidiabetic Drugs: Development and Validation in Pharmaceutical Formulation International Journal For Multidisciplinary Research (IJFMR)

Sources

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating Anticancer Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Urea and diaryl urea derivatives (e.g., Sorafenib, Lenvatinib) represent a highly successful class of pharmacophores in modern targeted oncology. The molecular symmetry and hydrogen-bonding capacity of the urea moiety allow these compounds to act as potent, competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, c-MET, and mutant BRAF[1]. By blocking these critical signaling nodes, urea derivatives effectively dismantle the downstream MAPK/ERK pathways responsible for tumor angiogenesis and uncontrolled cellular proliferation, ultimately shunting the cancer cell into programmed cell death (apoptosis)[2][3].

To accurately evaluate the efficacy of newly synthesized urea derivatives, researchers must deploy a self-validating, multi-tiered in vitro testing strategy. This involves quantifying baseline cytotoxicity, calculating the half-maximal inhibitory concentration (IC50), and confirming the mechanistic induction of apoptosis to differentiate true anticancer activity from non-specific solvent toxicity[2].

G Urea Anticancer Urea Derivative (e.g., Diaryl Urea) RTK Receptor Tyrosine Kinase (VEGFR-2 / c-MET) Urea->RTK Inhibits Apoptosis Apoptosis Induction Urea->Apoptosis Triggers MAPK MAPK / ERK Pathway RTK->MAPK Activates (Blocked) Proliferation Cell Proliferation & Angiogenesis MAPK->Proliferation Drives (Blocked)

Mechanism of action for anticancer urea derivatives targeting RTKs.

Experimental Strategy & Workflow

A robust protocol requires the selection of appropriate cell lines that express the target kinases. Standard panels typically include MCF-7 (breast carcinoma), A549 (non-small cell lung carcinoma), and HeLa (cervical adenocarcinoma)[4][5]. The workflow below outlines the sequence of assays required to validate a compound's efficacy.

Workflow Culture Cell Culture & Seeding Treatment Compound Treatment Culture->Treatment Viability MTT / WST-1 Assay (Viability) Treatment->Viability Apoptosis Caspase-3/7 Assay (Apoptosis) Treatment->Apoptosis Analysis IC50 Calculation & Validation Viability->Analysis Apoptosis->Analysis

Step-by-step workflow for in vitro evaluation of urea derivatives.

Detailed Step-by-Step Protocols

The following protocols are designed as a self-validating system. By combining a metabolic viability assay (MTT) with a specific mechanistic assay (Caspase-3/7), researchers can confidently attribute cell death to targeted kinase inhibition rather than off-target necrosis.

Protocol A: Cell Seeding and Compound Treatment

Causality & Rationale: Cells must be treated during their exponential growth (log) phase. Treating over-confluent cells masks the anti-proliferative effects of the urea derivatives, leading to artificially inflated IC50 values.

  • Harvesting: Detach target cancer cells (e.g., MCF-7, HeLa) using 0.25% Trypsin-EDTA and neutralize with complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Seeding: Seed cells into a flat-bottom 96-well tissue culture plate at an optimized density of 5,000 to 10,000 cells/well in 100 µL of medium[2][4].

  • Attachment: Incubate the plates overnight (18–24 hours) at 37°C in a humidified 5% CO 2​ incubator.

  • Compound Preparation: Prepare serial dilutions of the urea derivative in pure DMSO. Dilute these stock solutions into the culture medium so that the final treatment concentrations range from 0.01 µM to 100 µM[6].

  • Quality Control (Self-Validation): Ensure the final DMSO concentration in the wells never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Doxorubicin)[7].

  • Incubation: Aspirate the old medium, apply 100 µL of the compound-treated medium, and incubate for 48 to 72 hours[4][5].

Protocol B: MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because urea derivatives disrupt signaling pathways that maintain mitochondrial integrity and cell survival, a drop in metabolic activity directly correlates with the compound's cytotoxic potency[4].

  • Reagent Addition: Following the 48-72 hour treatment, carefully remove the culture medium to eliminate extracellular compound interference. Add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well.

  • Metabolic Conversion: Incubate the plates in the dark at 37°C for 2 to 4 hours. Observe under a microscope to confirm the formation of intracellular purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100–150 µL of a solubilization buffer (e.g., pure DMSO) to each well to completely dissolve the formazan crystals[2].

  • Measurement: Agitate the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm (with a reference wavelength of 620 nm to subtract background noise) using a microplate reader[4].

Protocol C: Caspase-3/7 Activation Assay

Causality & Rationale: To definitively prove that the urea derivative is acting as an anticancer agent and not a generic toxin, one must verify the activation of executioner caspases (Caspase-3 and -7). This confirms the induction of programmed cell death[2].

  • Preparation: Plate and treat cells in a white-walled 96-well plate to maximize the luminescent signal and prevent well-to-well optical crosstalk.

  • Equilibration: After the treatment period (typically 24–48 hours for apoptosis detection), equilibrate the plate and the Caspase-3/7 luminescent reagent to room temperature.

  • Lysis & Reaction: Add 100 µL of the homogeneous Caspase-3/7 reagent directly to the 100 µL of culture medium in each well. This reagent simultaneously lyses the cells and provides the proluminescent caspase substrate.

  • Incubation: Incubate at room temperature for 1 to 2 hours on a plate shaker, protected from light[2].

  • Detection: Measure luminescence using a microplate reader. Calculate the fold-increase in caspase activity relative to the vehicle-treated control.

Data Interpretation & Quantitative Summary

Data obtained from the MTT assay is normalized to the vehicle control (defined as 100% viability). A non-linear regression analysis (using a four-parameter logistic curve) is applied to fit a dose-response curve and calculate the IC50[4]. For an assay to be considered valid, the Z'-factor between the vehicle control and the positive control should be ≥0.5 .

Table 1: Representative IC50 Values of Standard Urea Derivatives in Various Cancer Cell Lines

Compound ClassCell LineCancer TypeTypical IC50 Range (µM)Primary Target Mechanism
Diaryl Ureas (e.g., Sorafenib)MCF-7Breast1.5 - 5.0VEGFR-2, RAF Kinase Inhibition
Pyridine-Urea Derivatives MCF-7Breast0.1 - 2.0VEGFR-2 Inhibition
Cyclic Urea Derivatives HeLaCervical10.0 - 50.0α-Glucosidase / Kinase Modulation
Suramin Analogues (Symmetric)PC-3Prostate100.0 - 190.0Cdc25A / FGF1 Inhibition
Chloroquine Urea Derivatives HepG2Liver5.0 - 15.0Heme Polymerase / Apoptosis

(Data synthesized from comparative efficacy analyses and peer-reviewed literature[1][3][5][7])

References

  • Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives Source: PMC / NIH URL:[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: PMC / NIH URL:[Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: Semantic Scholar URL:[Link]

  • α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives Source: Taylor & Francis URL:[Link]

Sources

Experimental setup for testing dopamine receptor binding affinity.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for Dopamine Receptor Radioligand Binding Assays

Executive Summary

Dopamine receptors are critical G protein-coupled receptors (GPCRs) implicated in a spectrum of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction[1]. For drug development professionals, accurately determining the binding affinity ( Ki​ ) of novel dopaminergic therapeutics is a foundational step. This guide provides an in-depth, self-validating experimental framework for conducting radioligand binding assays—the gold standard for quantifying receptor-ligand interactions.

Mechanistic Foundations of Dopaminergic Pharmacology

Dopamine receptors are phylogenetically divided into two major subfamilies based on their structural properties and downstream signal transduction pathways[2][3]:

  • D1-Like Receptors (D1, D5): Couple primarily to Gαs/olf​ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP[2].

  • D2-Like Receptors (D2, D3, D4): Couple to Gαi/o​ proteins, inhibiting adenylyl cyclase and decreasing cAMP[2][3].

Understanding these distinct coupling mechanisms is essential, as the presence of specific ions and nucleotides in the assay buffer directly modulates the receptor's conformational state and, consequently, its binding kinetics.

G cluster_D1 D1-Like Receptors (D1, D5) cluster_D2 D2-Like Receptors (D2, D3, D4) Dopamine Dopamine D1R D1R Dopamine->D1R D2R D2R Dopamine->D2R Gs Gαs / Gαolf D1R->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim Activates cAMP_up Increased cAMP AC_stim->cAMP_up Gi Gαi / Gαo D2R->Gi AC_inh Adenylyl Cyclase (Inhibition) Gi->AC_inh Inhibits cAMP_down Decreased cAMP AC_inh->cAMP_down

Dopamine receptor signaling pathways and G-protein coupling.

Experimental Design & Causality: The "Why" Behind the "What"

A robust assay is not merely a sequence of steps; it is a carefully engineered environment. Every reagent choice serves a specific thermodynamic or kinetic purpose:

  • Cell Line Selection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the target receptor are utilized[1][4]. Causality: These immortalized lines lack endogenous dopamine receptors, providing a null background that ensures any detected signal is exclusively from the transfected subtype[4].

  • Buffer Composition ( Mg2+ vs. Na+ ): Standard assay buffers contain 120 mM NaCl and 1-5 mM MgCl2​ [1][5]. Causality: Divalent cations like Mg2+ stabilize the ternary complex (Receptor-G protein-Agonist), shifting the receptor into a high-affinity state for agonists[6]. Conversely, Na+ decreases agonist affinity but is required for optimal binding of antagonists like [ 3 H]-spiperone[6].

  • GTP γ S / Gpp(NH)p Addition: When profiling agonists, 100 µM of a non-hydrolyzable GTP analog (e.g., Gpp(NH)p) is often added[6]. Causality: This uncouples the receptor from the G-protein, forcing all receptors into a uniform low-affinity state, which prevents biphasic competition curves and standardizes Ki​ calculations[6].

  • PEI-Treated Filters: Glass fiber filters (GF/C) are pre-soaked in 0.3-0.5% polyethylenimine (PEI)[3][4]. Causality: Glass fibers carry a negative charge that can non-specifically bind positively charged radioligands. PEI is a polycation that neutralizes the filter surface, drastically reducing background noise[3][4].

Standardized Protocol: Radioligand Competition Binding

This protocol outlines a competition binding assay, which measures the ability of an unlabeled test compound to displace a fixed concentration of a radiolabeled probe[1][7].

Workflow Membrane 1. Membrane Preparation (CHO/HEK293 cells) Incubation 2. Incubation (Equilibrium) Radioligand + Test Compound Membrane->Incubation Split Assay Conditions Incubation->Split Total Total Binding (TB) Buffer + Radioligand Split->Total NSB Non-Specific Binding (NSB) Radioligand + Unlabeled Antagonist Split->NSB Filtration 3. Rapid Filtration (PEI-treated GF/C filters) Total->Filtration NSB->Filtration Washing 4. Washing (Ice-cold buffer) Filtration->Washing Scintillation 5. Scintillation Counting (Quantify radioactivity) Washing->Scintillation Analysis 6. Data Analysis (IC50 & Ki calculation) Scintillation->Analysis

Step-by-step workflow for the radioligand competition binding assay.

Step 1: Membrane Preparation
  • Harvest CHO or HEK293 cells expressing the desired dopamine receptor subtype[1].

  • Homogenize the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or 26-gauge needle[5][7].

  • Centrifuge at 40,000–49,000 x g for 20 minutes at 4°C to pellet the membrane fraction[5][8].

  • Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4) and determine protein concentration via Bradford assay[1][5][8].

Step 2: Assay Setup & Incubation

The assay is performed in a 96-well deep-well plate in triplicate[1][5].

  • Total Binding (TB) Wells: Add Assay Buffer, radioligand (e.g., 1.0 nM [ 3 H]-spiperone for D2), and membrane suspension (2–20 µg protein/well)[4][5].

  • Non-Specific Binding (NSB) Wells: Add 10 µM of an unlabeled reference antagonist (e.g., Haloperidol or (+)-Butaclamol), radioligand, and membrane[1][4][9].

  • Test Wells: Add varying concentrations of the unlabeled test compound (typically 10−11 to 10−5 M), radioligand, and membrane[10].

  • Incubation: Incubate the plate at 25°C for 60 to 120 minutes[4][7]. Causality: Binding is a thermodynamic process; sufficient time must be allowed for the association and dissociation rates to reach equilibrium[7][9].

Step 3: Rapid Filtration & Quantification
  • Terminate the reaction by rapid vacuum filtration through GF/C filters pre-treated with 0.3-0.5% PEI using a cell harvester (e.g., Brandel or PerkinElmer)[1][3][4].

  • Wash the filters 3 times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4)[5][7]. Causality: The sudden drop in temperature drastically reduces the dissociation rate constant ( koff​ ) of the receptor-ligand complex, kinetically trapping the bound radioligand while unbound ligand is flushed away[5][7].

  • Add scintillation cocktail (e.g., Microscint 20) to the filters and quantify retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter[5][7].

Quantitative Data & Assay Validation

A self-validating assay requires strict definition of the signal window. Total Binding (TB) represents the radioligand bound to both the receptor and non-receptor components. Non-Specific Binding (NSB) represents radioligand trapped in lipids or filters. The true biological signal is Specific Binding = TB - NSB [1].

The choice of radioligand and NSB agent is highly subtype-dependent. Below is a standardized reference matrix for assay design:

Receptor SubtypePreferred RadioligandNon-Specific Binding (NSB) AgentTypical Kd​ (nM)
D1-Like (D1) [ 3 H]-SCH2339010 µM (+)-Butaclamol0.2 - 0.5[1][11]
D2-Like (D2) [ 3 H]-Spiperone10 µM Haloperidol or Sulpiride0.05 - 0.2[1][4]
D2-Like (D3) [ 3 H]-Spiperone10 µM Haloperidol0.1 - 0.4[1][4]
D2-Like (D4) [ 3 H]-Spiperone25 µM Haloperidol0.2 - 0.5[1][4]

Note: The NSB agent must be added at a concentration at least 1000-fold higher than its own Kd​ to ensure 100% occupancy of the specific receptor sites[1][3].

Data Analysis: The Self-Validating System

Raw CPM data must be transformed to determine the absolute affinity ( Ki​ ) of the test compound.

  • Calculate % Specific Binding: For each test concentration, calculate the percentage of specific binding relative to the TB control.

  • Determine IC50​ : Plot % Specific Binding against the log10​ concentration of the test compound. Fit the data using non-linear regression (one-site competition model) to find the IC50​ (the concentration inhibiting 50% of specific radioligand binding)[7][12].

  • Apply the Cheng-Prusoff Equation: The IC50​ is relative to the amount of radioligand used. To find the absolute inhibition constant ( Ki​ ), apply the Cheng-Prusoff equation[7][12]:

    Ki​=1+Kd​[L]​IC50​​

    (Where[L] is the concentration of the radioligand used in the assay, and Kd​ is the dissociation constant of the radioligand for that specific receptor).

By strictly adhering to these thermodynamic principles and internal controls, researchers can generate highly reproducible, publication-quality pharmacological profiles for novel dopaminergic therapeutics.

References

  • The Dopaminergic Activity of 2-Aminotetralin and its Analogs: A Technical Guide - Benchchem.

  • An In-Depth Technical Guide on (±)-PPHT hydrochloride (N-0434): A Selective D2 Dopamine Agonist - Benchchem.

  • A Technical Guide to Dopamine Receptor Binding Affinity - Benchchem.

  • Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC / NIH.

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands - Publikationsserver der Universität Regensburg.

  • Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC / NIH.

  • Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor - Diva Portal.

  • Receptor density influences ligand-induced dopamine D2L receptor homodimerization - DIAL / UCLouvain.

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers.

  • In vitro characterization of[125I]HY-3-24, a selective ligand for the dopamine D3 receptor - PMC / NIH.

  • Differential Dopamine Receptor Occupancy Underlies L-DOPA-Induced Dyskinesia in a Rat Model of Parkinson's Disease - PLOS One.

  • Quantification of D2-Like Dopamine Receptors in the Human Brain with 18F-Desmethoxyfallypride - Journal of Nuclear Medicine.

Sources

Application Note: Preclinical Evaluation of Diarylurea Compounds as Antineoplastic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Urea and diarylurea derivatives have emerged as a privileged chemical scaffold in modern medicinal chemistry and oncology [1]. The unique structural geometry of the urea moiety (–NH–CO–NH–) allows it to act simultaneously as a bidentate hydrogen bond donor and acceptor. This specific configuration perfectly complements the ATP-binding pocket (hinge region) of various receptor tyrosine kinases (RTKs) and serine/threonine kinases, making it a highly effective pharmacophore for targeted cancer therapy [2].

Clinically approved antineoplastic agents such as Sorafenib, Lenvatinib, and Regorafenib utilize this structural motif to disrupt critical survival cascades, most notably the RAF/MEK/ERK and PI3K/Akt/mTOR signaling pathways [3]. By establishing these critical hydrogen bonds with residues like Cys532 and Glu501 in the B-RAF active site, diarylureas prevent downstream signal transduction, ultimately inducing cell cycle arrest and apoptosis in malignant cells [3].

Pathway Urea Diarylurea Inhibitor (e.g., Sorafenib) RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Urea->RTK ATP-competitive Inhibition BRAF B-RAF Kinase Urea->BRAF Direct Inhibition RAS RAS GTPase RTK->RAS Activates RAS->BRAF Activates MEK MEK1 / MEK2 BRAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates Nucleus Cell Proliferation & Survival ERK->Nucleus Translocates

Fig 1: Mechanism of RTK and RAF/MEK/ERK pathway inhibition by diarylurea compounds.

Quantitative Benchmarks for Diarylurea Evaluation

When evaluating novel urea compounds, it is critical to benchmark their efficacy against established clinical standards. The table below summarizes the expected inhibitory profiles (IC50) of standard diarylureas across both enzymatic and cellular assays.

CompoundPrimary Kinase Target(s)Cell Line ModelBenchmark IC50Reference
Sorafenib B-RAF, VEGFR, PDGFRA549 (NSCLC)~2.0 - 5.0 µM[2]
Regorafenib VEGFR1-3, TIE2, KITMDA-MB-231 (Breast)~3.0 - 6.0 µM[2]
CTPPU PI3K, AktH460 (NSCLC)~65.5 µM[4]
Lenvatinib VEGFR1-3, FGFR1-4HepG2 (Hepatocellular)~1.5 - 4.0 µM[3]

Evaluation Workflows and Protocols

To rigorously evaluate a novel urea compound, scientists must establish a self-validating experimental pipeline. The workflow must differentiate between direct biochemical target engagement and downstream phenotypic effects.

Workflow Phase1 Phase 1: Biochemical Profiling Cell-Free Kinase Assay Phase2 Phase 2: Phenotypic Screening SRB Cell Viability Assay Phase1->Phase2 Select hits (IC50 < 10µM) Phase3A Phase 3A: Mechanism of Death Annexin V/PI Flow Cytometry Phase2->Phase3A Determine Cytotoxicity Phase3B Phase 3B: Target Engagement Western Blot (p-ERK / p-Akt) Phase2->Phase3B Confirm Intracellular Target Validation Data Validation Z'-factor > 0.5 & IC50 Calculation Phase3A->Validation Phase3B->Validation

Fig 2: Self-validating experimental workflow for evaluating novel urea antineoplastic agents.

Protocol 1: Cell-Free Kinase Inhibition Profiling (FRET-based)

Causality & Rationale : Before introducing the complexities of cellular models (e.g., membrane permeability, efflux pumps), it is critical to prove that the urea compound directly binds the kinase ATP pocket [3].

Self-Validating System : The assay must include a known inhibitor (e.g., Sorafenib) as a positive control and a DMSO vehicle as a negative control. The assay's robustness is mathematically validated by calculating the Z'-factor. A Z'-factor > 0.5 confirms the assay is reliable.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution : Perform a 10-point, 3-fold serial dilution of the urea compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition : Add the recombinant kinase (e.g., B-RAF or Akt) at its pre-determined Michaelis constant ( Km​ ) concentration. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation : Add the ATP/Substrate peptide mix. Incubate for 60 minutes at 25°C.

  • Detection : Add the FRET development reagent (e.g., Terbium-labeled anti-phospho antibody). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 495 nm / 520 nm).

  • Data Analysis : Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Screening via SRB Viability Assay

Causality & Rationale : While the MTT assay is common, the Sulforhodamine B (SRB) assay is vastly superior for evaluating kinase inhibitors. Kinase inhibitors (especially those targeting the PI3K/Akt pathway) often induce metabolic reprogramming without immediate cell death [4]. Because MTT relies on mitochondrial reductases, metabolic shifts can cause false-negative viability readings. SRB binds stoichiometrically to cellular proteins, providing a direct measurement of cell mass independent of metabolic state.

Self-Validating System : The vehicle control (0.1% DMSO) must demonstrate >95% viability compared to untreated cells to rule out solvent toxicity.

Step-by-Step Methodology :

  • Cell Seeding : Seed NSCLC (e.g., A549) or Breast Cancer (e.g., MDA-MB-231) cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment : Treat cells with serial dilutions of the urea compound (0.1 µM to 100 µM) for 72 hours.

  • Fixation : Without removing the media, gently add cold 50% Trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4°C for 1 hour.

  • Staining : Wash plates 4 times with distilled water and air dry. Add 0.4% SRB solution (in 1% acetic acid) and stain for 30 minutes at room temperature.

  • Washing & Reading : Wash plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm.

Protocol 3: Mechanism of Death via Annexin V/PI Flow Cytometry

Causality & Rationale : A reduction in cell viability in the SRB assay could be due to cytostatic effects (cell cycle arrest) or cytotoxic effects (apoptosis). Diarylureas frequently suppress the Akt/GSK-3β pathway, leading to early apoptosis [4]. Annexin V detects externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Self-Validating System : Single-stain controls (Annexin V only, PI only) and unstained controls must be run to accurately set fluorescence compensation matrices and avoid spectral overlap artifacts.

Step-by-Step Methodology :

  • Treatment & Harvesting : Treat cells with the urea compound at its calculated IC50 and 2x IC50 for 24-48 hours. Collect both the floating (apoptotic) and adherent cells using Accutase (avoid Trypsin as it can cleave phosphatidylserine-associated proteins).

  • Washing : Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Acquisition : Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • Urea-based anticancer agents.
  • The Multifaceted Biological Activities of N,N'-Diarylurea Derivatives: A Technical Guide Source: Benchchem URL
  • Diarylureas as Antitumor Agents Source: MDPI URL
  • N,Nʹ-Diarylurea Derivatives (CTPPU)

Sources

Application Notes and Protocols for the Antimicrobial Screening of Morpholinoethyl Urea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Morpholinoethyl Urea Derivatives

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial and antifungal activities.[1] Urea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities.[2] The urea functional group is a key structural feature in many therapeutic agents due to its ability to form stable, multipoint hydrogen bonds with biological targets, thereby enhancing drug-target interactions.[2]

Within this class, molecules incorporating a morpholine ring are of particular interest. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties such as solubility, metabolic stability, and absorption.[3] The combination of the urea functionality and a morpholine ring, specifically in the form of morpholinoethyl urea derivatives, presents a compelling strategy for developing new antimicrobial agents. Several studies have demonstrated that N-alkyl substituted urea derivatives bearing a morpholine moiety exhibit significant antibacterial and antifungal activities.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of morpholinoethyl urea derivatives. It offers detailed, field-proven protocols grounded in international standards, explains the causality behind experimental choices, and presents a framework for the initial evaluation of this promising compound class.

Core Principles of Antimicrobial Screening

A successful screening campaign is built on a foundation of reproducibility and standardization. For antimicrobial susceptibility testing (AST), the Clinical and Laboratory Standards Institute (CLSI) provides globally recognized reference methods that ensure data from different laboratories can be reliably compared.[5] This guide is aligned with the principles outlined in CLSI documents M07 for bacteria and M27/M38 for fungi.[5][6]

The primary objective of initial screening is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] This value is a critical parameter for evaluating the potency of a new compound.

Causality in Experimental Design: Why Broth Microdilution?

While several methods exist for antimicrobial screening (e.g., disk diffusion, agar dilution), the broth microdilution method is the recommended reference standard by CLSI for determining MIC values.[5][7][8]

Key Advantages:

  • Quantitative Results: It provides a precise numerical MIC value, which is more informative than the qualitative or semi-quantitative results from diffusion assays.[7]

  • Standardization and Reproducibility: The CLSI M07 and M27/M38 documents provide highly detailed protocols for inoculum preparation, media, incubation conditions, and endpoint reading, minimizing inter-laboratory variability.[5][6][8]

  • Efficiency: The 96-well microtiter plate format is amenable to testing multiple compounds and concentrations simultaneously, making it suitable for screening campaigns.

The overall workflow for screening new morpholinoethyl urea derivatives is a systematic process designed to generate reliable and comparable data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound Compound Solubilization (Stock Solution Prep) SerialDilution Perform 2-Fold Serial Dilutions of Compounds in Microplate Compound->SerialDilution Add to plate Media Prepare Cation-Adjusted Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) Media->SerialDilution Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Microplate Wells with Standardized Culture Inoculum->Inoculate Final concentration ~5 x 10^5 CFU/mL SerialDilution->Inoculate Incubate Incubate Plates (35°C, 16-20h for Bacteria) (35°C, 24-72h for Fungi) Inoculate->Incubate ReadMIC Visually Read Plates Determine MIC Endpoint Incubate->ReadMIC QC Validate Assay with QC Strain Results ReadMIC->QC Report Report MIC Values (µg/mL or µM) QC->Report If QC passes

Caption: High-level workflow for antimicrobial susceptibility testing.

Detailed Protocols for Screening Morpholinoethyl Urea Derivatives

These protocols are based on the CLSI reference methods and include specific considerations for novel synthetic compounds like morpholinoethyl urea derivatives.

Protocol for Antibacterial Screening (Adapted from CLSI M07)

This protocol details the broth microdilution method for determining the MIC of morpholinoethyl urea derivatives against aerobic bacteria.

3.1.1 Materials

  • Test Compounds: Morpholinoethyl urea derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains:

    • Gram-positive panel: Staphylococcus aureus (e.g., ATCC 29213 - QC strain), Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis (e.g., ATCC 29212 - QC strain).

    • Gram-negative panel: Escherichia coli (e.g., ATCC 25922 - QC strain), Pseudomonas aeruginosa (e.g., ATCC 27853 - QC strain), Klebsiella pneumoniae.[1][9]

  • Equipment: 96-well sterile, U-bottom microtiter plates, multichannel pipettes, incubator (35°C ± 2°C), spectrophotometer or McFarland turbidity standards.

3.1.2 Step-by-Step Methodology

  • Compound Stock Solution Preparation:

    • Rationale: Accurate stock solution preparation is critical for accurate final concentrations. DMSO is a common solvent for novel compounds, but its final concentration in the assay must be controlled to avoid toxicity to the microbes.

    • Prepare a 1.28 mg/mL (or higher, e.g., 100x the highest desired final concentration) stock solution of each morpholinoethyl urea derivative in 100% DMSO.

    • Expert Insight: Many urea derivatives can have limited aqueous solubility.[2] Ensure the compound is fully dissolved in DMSO before proceeding. If precipitation occurs upon dilution in media, this must be noted, as it can affect the MIC result. The final concentration of DMSO in the assay wells should not exceed 1% (v/v).

  • Inoculum Preparation:

    • Rationale: A standardized inoculum density is crucial for reproducibility. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microplate Preparation and Serial Dilution:

    • Rationale: A 2-fold serial dilution series provides a logarithmic concentration gradient to precisely identify the MIC.

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the compound stock solution in CAMHB.

    • Add 100 µL of this intermediate compound dilution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension (prepared in step 2). The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Rationale: The MIC is the first well that shows no visible growth (no turbidity or button in the U-bottom well).

    • Following incubation, examine the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth.

    • The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

    • Validate the results by ensuring the MIC for the respective QC strain falls within its acceptable range as defined by CLSI M100.[10]

Protocol for Antifungal Screening (Adapted from CLSI M27/M38)

This protocol details the broth microdilution method for yeasts (Candida spp., Cryptococcus neoformans) and molds.

3.2.1 Materials

  • Test Compounds & Solvent: As per section 3.1.1.

  • Media: RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Fungal Strains:

    • Yeasts: Candida albicans (e.g., ATCC 90028 - QC strain), Cryptococcus neoformans.[1]

    • Molds: Aspergillus fumigatus (e.g., ATCC 204305 - QC strain).

  • Equipment: As per section 3.1.1, with flat-bottom microtiter plates recommended for spectrophotometric reading.

3.2.2 Step-by-Step Methodology

  • Compound Stock Solution Preparation: Follow the same procedure as in section 3.1.2, step 1.

  • Inoculum Preparation:

    • Rationale: Inoculum preparation is more complex for fungi. The final concentration is lower than for bacteria to ensure adequate growth in the control wells within the incubation period.

    • For Yeasts: Grow the yeast on a Sabouraud Dextrose Agar plate. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]

    • For Molds: Grow the mold on a medium like Potato Dextrose Agar until it sporulates. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia with a hemocytometer and dilute in RPMI to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Microplate Preparation and Serial Dilution: Follow the same procedure as in section 3.1.2, step 3, using RPMI-1640 as the diluent.

  • Inoculation and Incubation:

    • Inoculate the plate wells with the standardized fungal suspension.

    • Incubation Times:

      • Candida spp.: 35°C for 24 hours.

      • Cryptococcus neoformans: 35°C for 72 hours.[11]

      • Aspergillus spp.: 35°C for 48 hours.

  • MIC Determination:

    • Rationale: The endpoint for fungistatic drugs (like many azoles) is often defined as a significant reduction in growth (e.g., 50%) rather than complete inhibition. However, for novel compounds, the initial endpoint should be recorded as complete visual inhibition.

    • Determine the MIC as the lowest concentration showing complete (or near-complete) inhibition of growth compared to the drug-free growth control.

    • Validate the assay using appropriate QC strains as defined in CLSI M27 and M38 documents.[6][12][13]

Proposed Mechanism of Action and Data Interpretation

While the precise mechanism for all morpholinoethyl urea derivatives is an active area of research, related urea-based compounds have been shown to target essential bacterial processes. Molecular docking studies on other novel urea derivatives suggest potential inhibition of enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[2] Others have shown activity against enzymes involved in fatty acid biosynthesis or cell wall synthesis, such as by interacting with penicillin-binding proteins (PBP2a) in MRSA.[14][15]

G cluster_cell Bacterial Cell Compound Morpholinoethyl Urea Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibition PBP Penicillin-Binding Proteins (PBP) Compound->PBP Inhibition FabI Enoyl-ACP Reductase (FabI) Compound->FabI Inhibition DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Cell_Wall Peptidoglycan Synthesis PBP->Cell_Wall Fatty_Acid Fatty Acid Biosynthesis FabI->Fatty_Acid Inhibition_Node1 Bacteriostatic/ Bactericidal Effect DNA_Replication->Inhibition_Node1 Blocked Inhibition_Node2 Bacteriostatic/ Bactericidal Effect Cell_Wall->Inhibition_Node2 Blocked Inhibition_Node3 Bacteriostatic/ Bactericidal Effect Fatty_Acid->Inhibition_Node3 Blocked

Caption: Proposed inhibitory mechanisms of urea-based derivatives in bacteria.

Interpreting MIC Data

The MIC values obtained from these screens allow for the initial characterization and comparison of your synthesized compounds.

Compound Type / DerivativeTarget OrganismReported MIC (µg/mL)Reference
N-alkyl substituted urea (morpholine moiety)S. aureus1-10[16]
N-alkyl substituted urea (morpholine moiety)E. coli1-10[16]
N-alkyl substituted urea (morpholine moiety)C. albicans1-10[16]
Adamantyl urea adductA. baumanniiModerate to Excellent Inhibition[1][17]
Aryl urea derivativeK. pneumoniaeModerate Inhibition[1]
Aryl urea derivativeC. neoformansVariable Inhibition[1]
Spiro[oxindole...]-pyrrolidine derivativeS. aureus ATCC 259233.9[18]

Data Interpretation:

  • Potency: Lower MIC values indicate higher potency.

  • Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum agent. Activity against only one class suggests a narrow spectrum.

  • Structure-Activity Relationship (SAR): By comparing the MICs of different derivatives, you can begin to establish an SAR, identifying which chemical modifications enhance or diminish antimicrobial activity. For example, it has been observed that morpholine-bearing urea derivatives can show better activity than those with a diethylamine moiety.[4]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust, standardized framework for the initial antibacterial and antifungal screening of novel morpholinoethyl urea derivatives. By adhering to CLSI guidelines, researchers can generate high-quality, reproducible MIC data that is essential for the early stages of drug discovery. This data forms the basis for hit-to-lead optimization, further investigation into the mechanism of action, and assessment of the therapeutic potential of this promising class of antimicrobial compounds.

References

  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. (2021). MDPI. Available at: [Link]

  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (2014). Clinical Microbiology Reviews.
  • (PDF) morpholine antimicrobial activity. (2016). ResearchGate. Available at: [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). European Journal of Medicinal Chemistry. Available at: [Link]

  • Antibacterial and antifungal activity (MIC in μg/mL). ResearchGate. Available at: [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. (2008). Clinical and Laboratory Standards Institute. Available at: [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. Available at: [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2017). Clinical Microbiology Reviews. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). PMC. Available at: [Link]

  • Dihydropyrazoles containing morpholine: design, synthesis and bioassay testing as potent antimicrobial agents. (2018). RSC Publishing. Available at: [Link]

  • CLSI M27: Antifungal Testing Standards. Scribd. Available at: [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]

  • M07-A8 - Regulations.gov. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS.
  • Broth microdilution – Knowledge and References. Taylor & Francis. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). MDPI. Available at: [Link]

  • Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. International Journal of Medical Toxicology and Legal Medicine. Available at: [Link]

  • Antimicrobial urea derivatives. ResearchGate. Available at: [Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2017). PMC - NIH. Available at: [Link]

Sources

Docking studies of urea-based ligands with target enzymes.

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

Urea and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, celebrated for their role in a multitude of approved drugs and clinical candidates, particularly as enzyme inhibitors.[1] The urea moiety's unique ability to act as a rigid hydrogen bond donor-acceptor unit allows it to form highly stable, specific interactions within enzyme active sites, often mimicking peptide bonds.[1] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of urea-based ligands. We move beyond a simple checklist of steps to explain the causality behind critical decisions in ligand and protein preparation, simulation, and results validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational docking to accelerate the discovery and optimization of novel urea-based enzyme inhibitors.

The Scientific Rationale: Why Urea-Based Ligands?

The prevalence of the urea motif in successful enzyme inhibitors, such as the multi-kinase inhibitor Sorafenib, is not accidental.[1] Its utility stems from specific stereoelectronic properties:

  • Hydrogen Bonding: The two N-H groups act as excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows the urea group to form multiple, stabilizing hydrogen bonds with amino acid residues in an enzyme's active site, a critical factor for binding affinity.[2][3]

  • Structural Rigidity and Planarity: The planar nature of the urea scaffold reduces the conformational entropy penalty upon binding and provides a rigid core to correctly orient attached functional groups for optimal interactions with the target.[1]

  • Bioisostere for Peptide Bonds: The urea linkage can serve as a non-hydrolyzable mimic of a peptide bond, making it an ideal component for designing inhibitors that target protease or kinase active sites which naturally recognize polypeptide substrates.[1]

Molecular docking provides a powerful in silico method to predict how these interactions will manifest.[4] By simulating the binding of a urea-based ligand to a target enzyme, researchers can gain crucial insights into binding orientation, affinity, and the specific interactions that drive inhibition, thereby guiding rational drug design.[5][6]

Comprehensive Workflow for Docking Urea-Based Ligands

A successful docking study is a multi-stage process where the quality of the outcome is critically dependent on the rigor of each step. The workflow can be logically divided into three phases: Pre-Docking Preparation, Docking Simulation, and Post-Docking Analysis & Validation.

G cluster_0 Phase 1: Pre-Docking Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Post-Docking Analysis & Validation P1 Target Selection & Preparation (PDB, Add Hydrogens, Assign Charges) L1 Ligand Preparation (2D to 3D, Energy Minimization, Define Rotatable Bonds) D1 Define Binding Site (Grid Box Generation) P1->D1 Prepared Receptor L1->D1 Prepared Ligand D2 Execute Docking Algorithm (e.g., AutoDock, Glide, GOLD) D1->D2 A1 Analyze Poses & Scores (Clustering, Binding Energy) D2->A1 Docked Poses V1 Protocol Validation (Re-docking, RMSD < 2.0 Å) A1->V1 V2 Results Interpretation (Interaction Analysis, Compare to Control) V1->V2 V3 Advanced Validation (Optional) (MD Simulations, MM/PBSA) V2->V3

Figure 1: High-level workflow for a molecular docking study.

Phase 1: Pre-Docking Preparation (Protocol)

This is the most critical phase. The adage "garbage in, garbage out" is particularly true for molecular docking. Flaws introduced here will render all subsequent results meaningless.

Target Enzyme Preparation

The goal is to prepare a biologically relevant and computationally ready protein structure.

Protocol:

  • Structure Acquisition: Obtain the 3D structure of the target enzyme. The Protein Data Bank (PDB) is the primary resource.[4]

    • Causality: It is preferable to use a high-resolution X-ray crystal structure (<2.5 Å). Select a structure that is co-crystallized with a ligand similar to your urea-based series if possible, as this represents a biologically relevant "bound" conformation.[6]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, MOE).[7][8][9]

    • Remove all non-essential molecules: solvent (water), ions, and co-factors not involved in binding.[8][10]

    • The Water Question: While most water molecules are removed, some can mediate crucial interactions between the ligand and protein ("bridging waters").[11][12][13] If the crystal structure shows a water molecule forming hydrogen bonds with both the protein and the co-crystallized ligand, consider retaining it. This is an advanced technique but can significantly improve docking accuracy for certain systems.[12][14]

  • Structural Correction:

    • Inspect the protein for missing residues or atoms, particularly in side chains of the active site. Use software tools to model and repair these missing fragments.[8]

    • Causality: Missing atoms create a void in the force field calculations, leading to inaccurate scoring and unrealistic binding poses.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein. This is a critical step as hydrogen atoms are often not resolved in crystal structures but are essential for hydrogen bonding and electrostatic calculations.[15]

    • Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).[9]

    • Causality: The docking scoring function relies on electrostatic and van der Waals terms, which are directly dependent on the correct protonation state and charge of each atom.

  • Final Output: Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock, MOL2 for others).

Urea-Based Ligand Preparation

The ligand must be represented in a chemically correct, low-energy 3D conformation.

Protocol:

  • 2D to 3D Conversion: Draw the 2D structure of your urea-based ligand in a chemical drawing tool and convert it to a 3D structure.

  • Protonation State: Determine the correct protonation state of the ligand at physiological pH (~7.4). The urea moiety itself is generally neutral, but other functional groups on the ligand may be ionized.

  • Energy Minimization: Perform a geometry optimization using a quantum mechanics (e.g., DFT) or molecular mechanics (e.g., MMFF94) method.

    • Causality: This ensures the ligand starts in a low-energy, sterically favorable conformation. While docking algorithms explore conformational space, starting from an unrealistic high-energy state can trap the search in a local minimum and prevent it from finding the true binding pose.[16]

  • Charge Calculation: Calculate partial atomic charges for the ligand atoms.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. Most docking software will do this automatically, but it's crucial to verify.

    • Causality: The number of rotatable bonds defines the conformational flexibility of the ligand and the complexity of the search space. Treating the ligand as flexible is standard practice and essential for accurate pose prediction.[16][17]

  • Final Output: Save the prepared ligand in the required format (e.g., PDBQT, MOL2, SDF).

Phase 2: The Docking Simulation (Protocol)

With prepared inputs, the simulation can be configured and run.

Protocol:

  • Define the Binding Site (Grid Box):

    • Specify the search space for the docking algorithm. This is typically a 3D box centered on the active site of the enzyme.[18]

    • If a co-crystallized ligand was present in the original PDB file, the easiest method is to define the box to encompass that ligand's binding location.[19]

    • Causality: The size of the grid box is a trade-off. A box that is too small may miss the true binding pose, while a box that is too large will needlessly increase computation time and can lead to non-specific binding predictions.

  • Select Docking Software and Algorithm: Choose a docking program. Several well-validated options are available.[5]

Software Algorithm Type Availability Key Feature
AutoDock / Vina [7]Lamarckian Genetic AlgorithmFree, Open-SourceWidely used, highly cited, good for academic use.
Schrödinger Glide [5]Hierarchical Search/ExhaustiveCommercialKnown for high accuracy (SP and XP modes).
GOLD [5]Genetic AlgorithmCommercialHighly effective at sampling ligand flexibility.
rDock [7]Stochastic SearchFree, Open-SourceFast and versatile for high-throughput screening.
  • Configure Docking Parameters:

    • Set the number of binding modes (poses) to generate (e.g., 10-20).

    • Set the "exhaustiveness" or search intensity parameter. Higher values increase the chance of finding the best pose but also increase computation time.

  • Launch the Simulation: Run the docking calculation.

Phase 3: Post-Docking Analysis & Validation

A docking result is a prediction that must be validated.[4] Without validation, the results are not trustworthy.

Initial Analysis of Docking Poses
  • Clustering and Ranking: The software will output a set of predicted binding poses, ranked by a scoring function.[10] The score is an estimation of binding affinity (e.g., in kcal/mol), with lower (more negative) values indicating better predicted binding.[6][20]

  • Visual Inspection: Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions. For a urea-based ligand, this means looking for the key hydrogen bonds between the urea N-H and C=O groups and complementary residues in the active site.[21]

G cluster_ligand Urea-Based Ligand P_backbone_CO Protein Backbone (C=O) P_sidechain_NH Side Chain Donor (e.g., Gln, Asn N-H) L_CO C=O P_sidechain_NH->L_CO H-Bond P_sidechain_OH Side Chain Acceptor (e.g., Asp, Glu C=O) L_NH1 N-H L_NH1->P_backbone_CO H-Bond L_NH2 N-H L_NH2->P_sidechain_OH H-Bond

Sources

Troubleshooting & Optimization

Improving the aqueous solubility of urea-based research compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the aqueous solubility of urea-based research compounds. As a Senior Application Scientist, I frequently see promising urea derivatives fail in late-stage assays due to poor dissolution profiles.

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind urea insolubility, evaluate formulation interventions, and provide self-validating experimental protocols to ensure your data is robust enough for IND-enabling studies.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why do my urea-based compounds consistently crash out of aqueous buffers despite having a reasonable calculated LogP? A1: The solubility of a compound is governed by two competing thermodynamic events: the energy required to break the solid crystal lattice (solute dissociation) and the energy gained from solvent interaction (hydration)[1]. Urea motifs act as highly efficient, bidentate hydrogen bond donors and acceptors. When these motifs are flanked by planar or symmetric aromatic rings, they form tightly packed, highly stable crystal lattices. The energy required to extract a molecule from this lattice often far exceeds the favorable energy of hydration, resulting in poor thermodynamic solubility regardless of the compound's lipophilicity[2].

Q2: How can I chemically modify the urea core to improve solubility without losing target affinity? A2: If your project is still in the lead optimization phase, consider these causal structural modifications:

  • Disruption of Planarity and Symmetry: Introducing ortho-substituents (e.g., methyl or halogen groups) on the phenyl rings adjacent to the urea forces a twist in the molecular dihedral angle. This physical disruption prevents tight molecular stacking, significantly lowering the crystal packing energy and improving aqueous solubility without adding hydrophilic bulk[2].

  • Prodrug Strategies: If the compound contains an accessible hydroxyl handle, synthesizing a phosphate ester prodrug can drastically increase hydrophilicity. In vivo, endogenous alkaline phosphatases at the apical surface of intestinal cells will cleave the ester, releasing the active urea compound during the absorption phase[1].

Optimization Start Poor Aqueous Solubility of Urea Compound Chem Chemical Modification Permitted? Start->Chem ModYes Structural Optimization Chem->ModYes Yes ModNo Formulation Strategy Chem->ModNo No Sym Disrupt Planarity/Symmetry (Lower Lattice Energy) ModYes->Sym Pro Prodrug Synthesis (Phosphate esters) ModYes->Pro CD Cyclodextrin Complexation (HP-β-CD) ModNo->CD CoSol Cosolvent Systems (PEG 400 / PG) ModNo->CoSol

Decision tree for optimizing the aqueous solubility of urea-based compounds.

Section 2: Formulation & Excipient Strategies

Q3: I cannot alter the chemical structure of my lead candidate. What formulation strategies work best for crystalline ureas? A3: When chemical modification is not viable, you must manipulate the solvent environment to artificially lower the energy barrier for dissolution. The two most effective strategies for lipophilic ureas are cyclodextrin complexation and cosolvency.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It can encapsulate the lipophilic aromatic rings of the urea compound, forming a water-soluble 1:1 inclusion complex that "hides" the hydrophobic surface area from the aqueous environment[3].

  • Cosolvents: Solvents like PEG 400 or Propylene Glycol (PG) lower the dielectric constant of the aqueous vehicle. PEG 400 is particularly effective for highly crystalline compounds and is widely acceptable in terms of its preclinical side-effect profile[4].

Table 1: Comparative Excipient Strategies for Urea Compounds

Excipient ClassExample AgentMechanistic ActionBest Suited For
Cosolvent PEG 400Reduces the polarity difference between the solvent and the lipophilic urea[4].Lipophilic ureas with high LogP; early in vivo dosing.
Complexation HP-β-CDInclusion of hydrophobic moieties into a hydrophilic ring structure[3].Ureas with bulky, un-substituted aromatic rings.
Surfactant Polysorbate 80Micellar solubilization and reduction of interfacial tension.Highly crystalline powders that exhibit poor wetting.

Section 3: Solubility Screening Workflows

Q4: My compound showed excellent solubility in early High-Throughput Screening (HTS) but failed in late-stage assays. Why is there a discrepancy? A4: You have likely fallen into the "kinetic vs. thermodynamic" solubility trap. Early-stage kinetic solubility assays begin with the compound dissolved in DMSO, which is then spiked into an aqueous buffer[5]. Because the compound precipitates rapidly out of the DMSO/buffer mixture, it does not have time to organize into its crystalline lattice. Instead, it forms an amorphous solid[5]. Amorphous solids lack a structured lattice and therefore exhibit an artificially high apparent solubility. Late-stage thermodynamic assays start from the crystalline powder and allow true equilibrium to be reached, revealing the actual, much lower solubility limit of the crystalline polymorph[5].

Workflow Kinetic Kinetic Solubility (Early Stage) K_Step1 Start: 10 mM DMSO Stock Kinetic->K_Step1 Thermo Thermodynamic Solubility (Late Stage) T_Step1 Start: Solid Crystalline Powder Thermo->T_Step1 K_Step2 Spike into Buffer (2h Incubation) K_Step1->K_Step2 K_Step3 Result: Amorphous Precipitate (False High) K_Step2->K_Step3 T_Step2 Shake-flask in Buffer (24h-48h Incubation) T_Step1->T_Step2 T_Step3 Result: True Equilibrium Solubility T_Step2->T_Step3

Comparison of kinetic and thermodynamic solubility screening workflows.

Protocol: Self-Validating Thermodynamic Shake-Flask Assay

To ensure reliable data for formulation development, you must perform a thermodynamic assay that validates its own equilibrium state.

Step-by-Step Methodology:

  • Preparation: Weigh 2–5 mg of the pure, crystalline urea compound into a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4 or FaSSIF). Ensure the presence of excess solid (the solution must be visibly cloudy).

  • Equilibration: Seal the vial and agitate continuously on a rotary shaker at 25°C or 37°C for 24 to 48 hours. Causality note: Extended incubation is required to ensure the dissolution rate matches the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter using a 0.22 µm PTFE syringe filter.

  • Quantitation: Dilute the supernatant appropriately and analyze the drug concentration via HPLC-UV or LC-MS/MS against a standard calibration curve.

  • System Validation (Critical Step): Recover the remaining solid pellet from Step 4 and analyze it via X-Ray Powder Diffraction (XRPD) or polarized light microscopy[5].

    • Why this makes the protocol self-validating: If the XRPD pattern of the recovered pellet matches your starting powder, you have successfully measured the solubility of your target polymorph. If the pattern has changed, a polymorphic transition or hydrate formation occurred during incubation, and your solubility value reflects this new, more stable crystal form.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.[Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.[Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid.[Link]

  • CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. RSC Books.[Link]

Sources

Technical Support Center: Overcoming Pharmacokinetic Liabilities of Urea-Based Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Urea-Based Drug Development. Urea moieties are privileged scaffolds in medicinal chemistry, capable of forming robust hydrogen bond networks with target proteins (e.g., kinases, soluble epoxide hydrolase). However, their strong hydrogen bond donor/acceptor properties often lead to poor pharmacokinetic (PK) profiles, characterized by low aqueous solubility, high efflux ratios, and rapid metabolic clearance.

This guide provides actionable troubleshooting strategies, validated protocols, and structural optimization techniques to help you overcome these liabilities.

Troubleshooting Guide: Solubility & Permeability Issues

Q1: My urea-containing lead compound shows severe aggregation and poor aqueous solubility (<5 µg/mL) in vitro. How can I disrupt this without losing target binding?

A1: The planar structure and dual hydrogen-bond donor/acceptor nature of ureas often cause strong intermolecular self-association, leading to poor solubility in both aqueous and nonpolar media.

  • Causality & Strategy: To disrupt crystal lattice packing and self-assembly, you must modulate the hydrogen-bonding ability. Introducing N-methylation or steric bulk (e.g., branched alkyl groups) on the urea nitrogen can prevent supramolecular polymerization. For instance, replacing symmetrical diaryl ureas with bulky aliphatic moieties like N,N′-di(2,6-diisopropylphenyl)urea (DIPPU) significantly improves solubility by sterically hindering intermolecular H-bond formation[1]. Alternatively, formulation strategies using hydrotropes (e.g., nicotinamide or urea itself as an excipient) can enhance apparent solubility by disrupting the water structure around the lipophilic drug[2].

Q2: We are observing high efflux ratios (ER > 10) in Caco-2 assays for our diaryl urea kinase inhibitor. What bioisosteric replacements can mitigate P-glycoprotein (P-gp) recognition?

A2: High efflux is frequently driven by an excess of hydrogen bond donors (HBDs), which P-gp readily recognizes and binds to.

  • Causality & Strategy: Replacing the urea core with bioisosteres that reduce the HBD count or alter the dipole moment can effectively bypass P-gp efflux. Successful replacements include cyanoguanidines, squaramides, or heterocyclic rings such as 2-amino-1,3,4-oxadiazole. In recent optimizations of Mac1 inhibitors, replacing the urea function with non-polar substituents or heterocyclic mimetics successfully abrogated P-gp liability while maintaining target affinity[3].

Troubleshooting Guide: Metabolic Instability & Efflux

Q3: Our adamantyl-urea soluble epoxide hydrolase (sEH) inhibitor has excellent in vitro potency but rapid in vivo clearance. How do we improve its half-life?

A3: Bulky, lipophilic groups like adamantyl are highly susceptible to rapid cytochrome P450 (CYP)-mediated hydroxylation, leading to high intrinsic clearance.

  • Causality & Strategy: Replacing the adamantyl group with a substituted phenyl group is a proven strategy to improve metabolic stability. Substituted phenyls are less prone to rapid oxidative metabolism compared to aliphatic polycycles. For example, transitioning from the adamantyl-containing t-AUCB to the substituted phenyl-containing TPPU dramatically improved the PK profile, yielding a higher Cmax​ , larger area under the curve (AUC), and a prolonged half-life ( t1/2​ ) in murine models[4].

Q4: Can intramolecular hydrogen bonding (IMHB) improve the PK properties of my urea derivative?

A4: Yes. Designing the molecule so that the urea moiety engages in IMHB forms a transient "pseudo-ring" structure.

  • Causality & Strategy: IMHB masks the polar N-H and C=O groups from the surrounding aqueous environment, effectively lowering the polar surface area (PSA) and increasing lipophilicity. This structural masking enhances membrane permeability and passive diffusion across the blood-brain barrier (BBB) or intestinal epithelium, without permanently altering the molecule's ability to bind its target once the pseudo-ring opens in the active site[1].

Visualizing the Optimization Logic

PK_Workflow Start Identify PK Liability in Urea Lead Solubility Poor Aqueous Solubility (<10 µg/mL) Start->Solubility Permeability High Efflux / Poor Permeability (ER > 10) Start->Permeability Metabolism Rapid Clearance / Metabolic Instability Start->Metabolism Sol_Action Strategy: N-methylation, Steric Bulk, or Hydrotropes Solubility->Sol_Action Perm_Action Strategy: Bioisosteres (e.g., Oxadiazole, Cyanoguanidine) Permeability->Perm_Action Met_Action Strategy: Fluorination, Substituted Phenyls Metabolism->Met_Action Success Optimized PK Profile (Improved Bioavailability) Sol_Action->Success Perm_Action->Success Met_Action->Success

Workflow for diagnosing and resolving pharmacokinetic liabilities in urea-based drugs.

Efflux_Mitigation Urea Urea Scaffold (High H-Bond Donors) Pgp P-gp Efflux Pump Recognition Urea->Pgp Bioisostere Bioisosteric Replacement (e.g., Oxadiazole, Squaramide) Urea->Bioisostere Structural Optimization PoorAbs Poor Oral Absorption (ER > 10) Pgp->PoorAbs ReducedHBD Reduced H-Bond Donors & Altered Dipole Bioisostere->ReducedHBD GoodAbs Improved Permeability (ER < 2) ReducedHBD->GoodAbs

Mechanism of mitigating P-gp efflux recognition through urea bioisosteric replacement.

Quantitative Data Presentation

When optimizing urea derivatives, tracking key PK parameters is essential. The table below summarizes the comparative PK improvements achieved through structural modifications of urea derivatives.

Compound Class / NameStructural Feature Cmax​ (mg/L) Tmax​ (h)AUC (mg*h/L)Half-life ( t1/2​ ) (h)Bioavailability (%)Reference
Sorafenib Diaryl urea kinase inhibitor5.4 - 10.02.0 - 12.047.8 - 76.520.0 - 48.038 - 49[5]
t-AUCB Adamantyl-urea sEHILowRapidLowShort (< 2.0)Poor[4]
TPPU Substituted phenyl-urea sEHIHighModerateLargeProlongedHigh[4]
BMS-205749 Cyanoguanidine bioisostereN/AN/AN/AN/AImproved (vs 0.1%)[6]

Note: "sEHI" denotes soluble epoxide hydrolase inhibitor. Replacing the adamantyl group with substituted phenyls (e.g., TPPU) significantly enhances metabolic stability and systemic exposure.

Experimental Protocols

Protocol 1: Assessing Kinetic Solubility of Urea Derivatives via LC-MS/MS

Self-Validating Logic: Kinetic solubility mimics the rapid dissolution required in the GI tract. Using LC-MS/MS ensures that degradation products are not falsely quantified as the soluble parent compound.

  • Preparation: Prepare a 10 mM stock solution of the urea derivative in 100% DMSO.

  • Spiking: Add 5 µL of the DMSO stock to 495 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate to achieve a target concentration of 100 µM (1% DMSO final).

  • Incubation: Seal the plate and shake at 300 rpm for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a filter plate (0.45 µm PTFE) and centrifuge at 3000 × g for 10 minutes to separate the undissolved precipitate.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile containing an internal standard. Analyze via LC-MS/MS (ESI positive/negative mode depending on substituents)[5].

  • Validation Check: Compare the peak area of the filtrate against a standard curve generated in 50% acetonitrile/water to determine the exact soluble concentration.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Self-Validating Logic: Pairing Intravenous (IV) and Oral (PO) dosing in the same strain allows for the absolute calculation of bioavailability (F%), directly revealing if poor exposure is due to rapid clearance or poor absorption.

  • Formulation: Prepare the dosing formulation. For poorly soluble ureas, use a vehicle such as 5% DMSO / 40% PEG400 / 55% Saline.

  • Administration:

    • Intravenous (IV) Cohort: Administer 1-2 mg/kg via the tail vein.

    • Oral (PO) Cohort: Administer 5-10 mg/kg via oral gavage (volume: 5-10 mL/kg)[5].

  • Sampling: Collect blood samples (~50 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 4000 × g for 10 min at 4°C to extract plasma.

  • Protein Precipitation: Thaw plasma on ice. Add 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex and centrifuge at 15,000 × g for 10 minutes[5].

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate PK parameters ( Cmax​ , AUC, t1/2​ , F%) using non-compartmental analysis software.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH / PMC URL
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: NIH / PMC URL
  • Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo Source: bioRxiv URL
  • Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models Source: PubMed / NIH URL
  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay Source: Frontiers URL
  • Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives Source: BenchChem URL

Sources

Technical Support Center: Minimizing Artifactual Charges in Proteins from Urea Sample Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in protein analysis: the emergence of artifactual charges when using urea-based sample buffers. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate protein characterization for their work. Here, we will delve into the root causes of these artifacts, primarily protein carbamylation, and provide you with robust, field-proven troubleshooting strategies and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are artifactual charges and why are they a problem in protein analysis?

Artifactual charges are modifications to a protein's natural charge state that are introduced during sample preparation. These are not native post-translational modifications (PTMs) and can significantly interfere with analytical techniques that separate proteins based on charge, such as isoelectric focusing (IEF) and 2-D gel electrophoresis.[1][2] These artifacts can lead to incorrect isoelectric point (pI) determination, spot shifting, and overall misinterpretation of your results.[1][2]

Q2: What is the primary cause of these artifactual charges when using urea?

The main culprit is a chemical modification called carbamylation . In aqueous solutions, urea exists in equilibrium with ammonium cyanate.[1][2] This cyanate can decompose into isocyanic acid (HNCO), a highly reactive species that covalently modifies the primary amino groups on proteins, such as the N-terminus and the ε-amino group of lysine and arginine residues.[1][2][3] This reaction neutralizes the positive charge of these amino groups, leading to a shift in the protein's pI towards a more acidic range.[1][2]

Q3: What are the main consequences of protein carbamylation in my experiments?

Protein carbamylation can have several detrimental effects on your downstream analysis:

  • Altered Protein Migration: It causes proteins to appear as a train of spots with different pI values in 2-D gels, complicating pattern analysis.[1][2]

  • Blocked Enzymatic Digestion: Carbamylation of lysine and arginine residues can hinder the activity of proteases like trypsin, which specifically cleave at these sites, leading to incomplete digestion and reduced protein sequence coverage in mass spectrometry.[1][3]

  • Inaccurate Quantification: In mass spectrometry-based quantification methods, carbamylation can interfere with labeling strategies and alter peptide ionization efficiency, leading to inaccurate quantitative results.[1][3]

  • Misinterpretation of In Vivo Modifications: Artifactual carbamylation can mask or mimic in vivo PTMs, complicating studies of native protein modifications.[3]

Q4: Can I completely avoid carbamylation when using urea?

While it is challenging to eliminate carbamylation entirely, you can significantly reduce it to negligible levels by following best practices for urea buffer preparation and sample handling.[2] This guide will provide you with the necessary protocols and troubleshooting tips to achieve this.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: I observe horizontal streaking or multiple spots for a single protein on my 2-D gel.

This is a classic sign of protein carbamylation. The presence of multiple spots with the same molecular weight but different isoelectric points suggests that your protein has been artificially modified, creating a population of molecules with varying charge states.

Root Cause Analysis and Solutions:

  • Urea Solution Quality: The primary suspect is the quality of your urea solution. Urea in solution slowly decomposes to form cyanate, the precursor to the carbamylating agent, isocyanic acid.[1][2][4]

    • Solution 1: Always Use Freshly Prepared Urea Solutions. Prepare your urea-containing buffers fresh for each experiment. Avoid using old stock solutions, as the concentration of cyanate increases over time.[2][4]

    • Solution 2: Use High-Purity Urea. Start with a high-quality, analytical grade urea to minimize contaminants that could accelerate its decomposition.

    • Solution 3: Deionize Your Urea Solution. To remove any pre-existing cyanate ions, treat your urea solution with a mixed-bed ion-exchange resin immediately before use.[2][5]

  • Temperature Effects: The rate of urea decomposition into cyanate is highly dependent on temperature.

    • Solution: Avoid Heating Urea-Containing Buffers. Never heat your urea solutions above 37°C.[2][6] If you need to dissolve urea, do so at room temperature with gentle stirring. Keep in mind that the dissolution of urea is an endothermic process, so the solution will cool down.

  • Incubation Time and pH: Prolonged incubation in urea solutions, especially at alkaline pH, can increase the extent of carbamylation.[1]

    • Solution 1: Minimize Incubation Times. Reduce the time your protein spends in urea buffer as much as possible without compromising denaturation.

    • Solution 2: Optimize pH. If your protocol allows, consider working at a slightly acidic pH, as this can slow down the formation of isocyanic acid.[2] However, be mindful of your protein's stability and the requirements of downstream applications.

Issue 2: My protein digestion for mass spectrometry is inefficient, and I have low sequence coverage.

If you are using urea to denature your proteins before enzymatic digestion, carbamylation of lysine and arginine residues can block the cleavage sites for trypsin, leading to incomplete digestion.

Root Cause Analysis and Solutions:

  • Carbamylation of Lysine and Arginine: As mentioned, carbamylation directly modifies the residues that trypsin recognizes.

    • Solution 1: Implement Cyanate Scavengers. Add a "cyanate scavenger" to your urea buffer. These are amine-containing compounds that react with and neutralize isocyanic acid, preventing it from modifying your protein. Ammonium-containing buffers have been shown to be particularly effective.[1][3]

      Cyanate ScavengerRecommended ConcentrationEfficacy
      Ammonium Bicarbonate 0.2M - 1MHighly Effective [1][3]
      Tris-HCl 0.2MModerately Effective[1]
      Phosphate Buffer 0.1MLess Effective[1]
    • Solution 2: Consider an Alternative Denaturant. For mass spectrometry workflows, you might consider using a non-carbamylating denaturant like Sodium Deoxycholate (SDC). Studies have shown a significant reduction in carbamylated lysine residues when using SDC-based buffers compared to urea-based buffers.[4]

Issue 3: I see unexpected mass shifts in my mass spectrometry data.

Carbamylation adds a specific mass of +43.0058 Da to the modified amino acid residue. If you observe unexpected mass shifts of this value, it is a strong indication of carbamylation.

Root Cause Analysis and Solutions:

  • In-source Carbamylation: Carbamylation can occur during sample preparation.

    • Solution: Review Your Entire Sample Preparation Workflow. Scrutinize every step for potential sources of carbamylation, especially prolonged incubations in urea-containing solutions at room temperature or higher.[7]

    • Solution: Implement Preventative Measures. Proactively use the strategies outlined in this guide, such as fresh, deionized urea and the inclusion of cyanate scavengers, to minimize carbamylation from the outset.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to minimize artifactual charges.

Protocol 1: Preparation of Deionized 8M Urea Stock Solution

This protocol describes how to remove cyanate ions from a urea solution using a mixed-bed ion-exchange resin.

Materials:

  • High-purity urea

  • Deionized water

  • Mixed-bed ion-exchange resin (e.g., AG 501-X8 or similar)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and Whatman No. 1 filter paper)

Procedure:

  • To prepare a 1 L solution of 8 M urea, weigh out 480.48 g of high-purity urea.

  • Add the urea to a beaker with approximately 600 mL of deionized water.

  • Place the beaker on a stir plate and stir at room temperature until the urea is completely dissolved. Avoid heating.

  • Add approximately 5 g of mixed-bed ion-exchange resin for every 100 mL of urea solution.[5]

  • Stir the solution with the resin for 10-30 minutes.

  • Filter the solution through a Whatman No. 1 filter paper to remove the resin beads.

  • Bring the final volume to 1 L with deionized water.

  • This deionized 8 M urea stock solution should be used immediately or stored in aliquots at -20°C or -80°C and used shortly after thawing.[5]

Protocol 2: In-Solution Protein Digestion with Urea and Ammonium Bicarbonate

This protocol is designed for mass spectrometry sample preparation and incorporates ammonium bicarbonate to actively inhibit carbamylation.

Materials:

  • Deionized 8 M Urea Stock Solution (from Protocol 1)

  • 1 M Ammonium Bicarbonate (NH₄HCO₃), pH ~7.8

  • 1 M Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend your protein pellet in a buffer containing 8 M urea and 100 mM NH₄HCO₃.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.[1]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[1]

  • Digestion:

    • Dilute the sample 5- to 10-fold with 50 mM NH₄HCO₃ to reduce the urea concentration to below 1.5 M. This is crucial for trypsin activity.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.[1]

  • Quenching and Desalting:

    • Stop the digestion by acidifying the sample with TFA to a final concentration of 0.1-1% (pH < 3).

    • Proceed with peptide desalting using a C18 column or tip prior to LC-MS/MS analysis.

Visualizing the Problem and Solution

To better understand the underlying chemical processes and the recommended workflow, refer to the following diagrams.

The Chemistry of Carbamylation

carbamylation cluster_urea Urea in Aqueous Solution cluster_reaction Carbamylation Reaction Urea Urea (NH2)2CO AmmoniumCyanate Ammonium Cyanate NH4+NCO- Urea->AmmoniumCyanate Equilibrium IsocyanicAcid Isocyanic Acid HNCO AmmoniumCyanate->IsocyanicAcid Decomposition CarbamylatedProtein Carbamylated Protein R-NH-CO-NH2 IsocyanicAcid->CarbamylatedProtein ProteinAmine Protein Amino Group (e.g., Lysine, N-terminus) R-NH2 ProteinAmine->CarbamylatedProtein Reaction

Caption: The chemical pathway of protein carbamylation by urea.

Recommended Experimental Workflow

workflow start Start: Protein Sample prepare_urea Prepare Fresh 8M Urea Solution start->prepare_urea deionize Deionize Urea with Mixed-Bed Resin prepare_urea->deionize add_scavenger Add Cyanate Scavenger (e.g., Ammonium Bicarbonate) deionize->add_scavenger solubilize Solubilize and Denature Protein (Avoid Heat > 37°C) add_scavenger->solubilize downstream Downstream Analysis (IEF, 2-D PAGE, MS) solubilize->downstream

Caption: A workflow to minimize protein carbamylation.

By understanding the chemical basis of artifactual charges and implementing these robust preventative measures, you can significantly enhance the quality and reliability of your protein analysis.

References

  • Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers. (n.d.).
  • Inhibition of protein carbamylation in urea solution using ammonium-containing buffers. (2014). PubMed.
  • Technical Support Center: Troubleshooting Unexpected Mass Shifts in Mass Spectrometry with 13C Labeled Peptides. (n.d.). Benchchem.
  • Sample preparation for analysis by two-dimensional gel electrophoresis. (n.d.). ResearchGate.
  • Solubilization. (n.d.). Bio-Rad.
  • Inhibition of Protein Carbamylation in Urea Solution Using Ammonium Containing Buffers | Request PDF. (2025). ResearchGate.
  • 2D Gel Electrophoresis Sample Preparation. (n.d.). Kendrick Labs.
  • 2D Gel Sample Preparation. (n.d.).
  • Protein Reduction, Alkylation, Digestion. (2011). University of Washington's Proteomics Resource.
  • SAMPLE PREPARATION FOR 2D GEL ELECTROPHORESIS. (n.d.). G-Biosciences.
  • Quantitative Carbamylation as a Stable Isotopic Labeling Method for Comparative Proteomics. (n.d.). PubMed.
  • 2-D Electrophoresis. (n.d.). University of Birmingham.
  • Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. (2019).
  • WO2005051979A1 - Prevention and/or delay of peptide/protein carbamylation in urea solutions utilizing non-ethylene diamine like compounds. (n.d.). Google Patents.
  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. (2025).
  • 160706 8M Urea In-solution digest. (n.d.).

Sources

Technical Support Center: Optimization of Reaction Conditions for Urea Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of urea derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this critical structural motif. Urea derivatives are pivotal in medicinal chemistry and drug design for establishing key drug-target interactions and optimizing crucial drug-like properties.[1] This resource offers practical, field-proven insights to help you navigate the complexities of their synthesis and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during urea derivative synthesis in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield of my desired urea derivative. What are the potential causes and how can I improve it?

Answer: Low yield is a common hurdle in urea synthesis and can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Poor Reactant Quality: The purity of your starting materials, particularly the amine and the isocyanate (or its precursor), is paramount.

    • Amines: Ensure your amine is free of contaminants and moisture. If it is a salt (e.g., hydrochloride), it will require stoichiometric addition of a base to liberate the free amine for reaction.

    • Isocyanates: Isocyanates are highly reactive and susceptible to hydrolysis. Use freshly opened or distilled isocyanates. If generating the isocyanate in situ from an acyl azide (via Curtius rearrangement) or a primary amide, ensure the precursor is of high purity.[2][3]

    • Phosgene/Equivalents: When using phosgene or its safer alternatives like triphosgene or N,N'-Carbonyldiimidazole (CDI), their quality is critical. CDI, for instance, is a solid and is generally safer to handle than phosgene.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and the stability of reactants and products.

    • Too Low: The reaction may be kinetically slow. A gentle increase in temperature can significantly improve the reaction rate.

    • Too High: Urea derivatives can decompose at elevated temperatures.[4][5][6] For instance, urea itself begins to decompose above 133°C, forming by-products like biuret and cyanuric acid.[4] High temperatures can also lead to unwanted side reactions. It is advisable to conduct the reaction at room temperature initially and only heat if necessary, while carefully monitoring the reaction progress.[7] For industrial-scale synthesis from ammonia and CO2, temperatures are typically optimized between 170°C and 200°C.[8]

  • Inappropriate Solvent: The solvent's role is to solubilize the reactants and facilitate their interaction.

    • Polarity: A solvent that can dissolve both the amine and the isocyanate is ideal. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often effective choices.[7][9]

    • Reactivity: Avoid protic solvents like water or alcohols if you are using an isocyanate, as they will react to form carbamic acids (which can decompose to amines) or carbamates, respectively, thus consuming your starting material. However, "on-water" synthesis has been reported as a green chemistry approach for reacting stable isocyanates with amines.[3]

  • Presence of Moisture: Water will readily react with isocyanates and many acylating agents, leading to their decomposition and significantly reducing the yield.[9][10]

    • Mitigation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, DCM).

  • Addition: To the stirred solution, add the isocyanate (1.0-1.1 equivalents) dropwise at room temperature.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can often be isolated by filtration if it precipitates. If it remains in solution, the solvent can be removed under reduced pressure, and the crude product purified.

Issue 2: Formation of Symmetrical Urea By-products

Question: I am trying to synthesize an unsymmetrical urea, but I am observing the formation of a significant amount of symmetrical urea as a by-product. How can I avoid this?

Answer: The formation of symmetrical ureas is a common side reaction, especially when the isocyanate is generated in situ.

  • Reaction with Precursors: When using phosgene or its equivalents to generate an isocyanate from an amine, the newly formed isocyanate can react with the starting amine before the second, different amine is added.

  • Isocyanate Dimerization/Trimerization: Isocyanates can react with themselves, especially at higher concentrations or temperatures, to form dimers (uretdiones) and trimers (isocyanurates).

  • Hydrolysis and Re-reaction: If moisture is present, the isocyanate can hydrolyze to a carbamic acid, which can then decompose to an amine and carbon dioxide. This newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea.

  • Slow Addition: Add the phosgene equivalent or the reagent for in situ isocyanate generation slowly to a solution of the first amine. This keeps the concentration of the intermediate isocyanate low, minimizing self-reaction.

  • One-Pot, Two-Step Procedure: In some cases, a one-pot, two-step reaction can be effective.[3] First, generate the isocyanate from the first amine, and once that reaction is complete, add the second amine to the reaction mixture.

  • Use of Safer Reagents: Reagents like N,N'-Carbonyldiimidazole (CDI) can offer better control. The first amine reacts with CDI to form an imidazolide intermediate, which is then reacted with the second amine.[1]

Issue 3: Difficulty in Product Purification

Question: My crude product is difficult to purify. It is an oil that won't crystallize, or it is contaminated with by-products that are hard to remove. What purification strategies can I employ?

Answer: Purification can indeed be challenging, especially if the product has physical properties that make standard techniques difficult.

  • Oily Products: Not all urea derivatives are crystalline solids at room temperature. Impurities can also act as a crystal inhibitor.[11][12]

    • Column Chromatography: This is often the most effective method for purifying non-crystalline or oily products. A silica gel column using a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a common starting point.[11]

    • Trituration: If the product is an oil due to residual solvent or minor impurities, trituration with a non-polar solvent like hexane can sometimes induce crystallization or wash away the impurities, leaving a solid product.

  • Recrystallization Challenges:

    • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent system) in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.[12] Experiment with a range of solvents of varying polarities. Common solvents for urea derivative recrystallization include ethanol, methanol, and acetone.[13][14]

    • "Oiling Out": If the product precipitates as an oil during cooling, it may be because the cooling is too rapid or the solution is too concentrated.[12] Try allowing the solution to cool more slowly to room temperature before placing it in an ice bath, or redissolve the oil in more hot solvent and cool again.[12]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask.

  • Solvent Addition: Add a minimal amount of a suitable hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are some greener alternatives to phosgene for urea synthesis?

A1: Due to the high toxicity of phosgene, several safer alternatives have been developed. These include:

  • Triphosgene: A solid, crystalline compound that is easier and safer to handle than gaseous phosgene.[7]

  • N,N'-Carbonyldiimidazole (CDI): A commercially available solid that does not produce chlorinated by-products.[1]

  • Carbon Dioxide (CO2): Direct synthesis from amines and CO2 is an attractive green chemistry approach, often performed under pressure and sometimes with a catalyst.[15]

  • Ethylene Carbonate or Diethyl Carbonate: These are less toxic reagents that can react with amines to form ureas.[1][16]

Q2: Can I synthesize urea derivatives without using an isocyanate intermediate?

A2: Yes, several methods bypass the use of isocyanates. One common approach is the reaction of amines with a carbonyl source. For example, calcium oxide has been shown to be an effective solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines under mild conditions.[16] Another method involves the oxidative carbonylation of amines.

Q3: How does the electronic nature of the amine affect the reaction rate?

A3: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine will increase its nucleophilicity and generally lead to a faster reaction. Conversely, electron-withdrawing groups will decrease the amine's nucleophilicity, slowing down the reaction.[9] In such cases, a non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (DMAP) can be added to enhance the reaction rate by increasing the nucleophilicity of the urea nitrogen.[9]

Q4: What is the role of a base in urea synthesis?

A4: A base is not always required, especially when reacting a free amine with an isocyanate.[7] However, a base is necessary in several scenarios:

  • When using an amine salt: To deprotonate the amine salt and generate the free, nucleophilic amine.

  • When using phosgene or its equivalents: To neutralize the HCl by-product generated during the formation of the isocyanate or carbamoyl chloride.

  • To increase nucleophilicity: A non-nucleophilic base can deprotonate a weakly nucleophilic amine or urea starting material, making it more reactive.[9]

Data and Workflow Visualizations

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Recommended Solution
Low Yield Poor reactant qualityUse high-purity, anhydrous starting materials.
Suboptimal temperatureOptimize temperature; start at RT and gently heat if needed.[8][9]
Incorrect solventUse an anhydrous, aprotic solvent that dissolves both reactants.[7][9]
Presence of moistureUse oven-dried glassware and an inert atmosphere.[9][10]
Side Products Symmetrical urea formationUse slow addition of reagents; consider a one-pot, two-step approach.[3]
Di-acylationUse stoichiometric amounts of the acylating agent.[9]
Purification Issues Oily productPurify using column chromatography.[11]
Poor crystallizationScreen for an appropriate recrystallization solvent; control cooling rate.[12]
Diagram 1: General Workflow for Urea Synthesis from Amine and Isocyanate

Urea Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine in Anhydrous Solvent ReactionVessel Reaction at RT (Monitor by TLC) Amine->ReactionVessel Isocyanate Isocyanate Isocyanate->ReactionVessel Slow, dropwise addition Isolation Isolation ReactionVessel->Isolation Reaction Complete Purification Purification Isolation->Purification Crude Product FinalProduct Pure Urea Derivative Purification->FinalProduct

Caption: A generalized experimental workflow for the synthesis of urea derivatives from an amine and an isocyanate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckReagents Check Reactant Purity & Anhydrous Conditions Start->CheckReagents OptimizeTemp Optimize Reaction Temperature CheckReagents->OptimizeTemp Reagents OK Success Yield Improved CheckReagents->Success Impurity Found & Corrected ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent No Improvement OptimizeTemp->Success Improvement AddCatalyst Consider Catalyst/Base (e.g., DMAP) ChangeSolvent->AddCatalyst No Improvement ChangeSolvent->Success Improvement AddCatalyst->Success Improvement

Caption: A decision tree to systematically troubleshoot low product yield in urea derivative synthesis.

References

  • Technical Support Center: Urea Synthesis Optimiz
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: )
  • An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazoles - RSC Publishing. (URL: )
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines C
  • Synthesis ofN,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO - huscap. (URL: )
  • A Straightforward Synthesis of N-Substituted Ureas
  • Urea derivative synthesis by amination, rearrangement or substitution. (URL: )
  • Thermodynamics of the Urea Process - UreaKnowHow. (URL: )
  • Technical Support Center: Troubleshooting Urea Tosyl
  • Troubleshooting acylation reactions for urea deriv
  • Synthesis of mono and N,N-disubstituted ureas - University of Michigan. (URL: )
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
  • Synthesis of mono-and N,N-disubstituted ureas - ResearchG
  • Urea Solubility In Organic Solvents Revealing. (URL: )
  • Thermodynamics and reaction mechanism of urea decomposition - RSC Publishing. (URL: )
  • A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives - ACS Public
  • Catalysts for Isocyanate-Free Polyurea Synthesis: Mechanism and Application | ACS Catalysis - ACS Public
  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing). (URL: )
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
  • optimization of reaction conditions for thiourea synthesis from isothiocyan
  • METHOD FOR CONVERTING MONOISOCYANATES TO UREAS - European Patent Office - EP 3891125 B1 - EPO. (URL: )
  • Urea Form
  • US4542006A - Catalytic process for the production of urea and ammonium cyanate - Google P
  • CN113767087A - Process for the catalytic production of urea - Google P
  • Thermogravimetric Experiment of Urea at Constant Temper
  • Urea Pyrolysis: Temper
  • Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology | ACS Omega - ACS Public
  • Urea Synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: )
  • High temperatures and CO2 dissolution can cause nitrogen losses from urine stabilized with base - Frontiers. (URL: )
  • Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides | Request PDF - ResearchG
  • Urea - Wikipedia. (URL: )
  • PURIFIC
  • What is solubility of urea fertilizer in different solvents?
  • US2257717A - Manufacture and purification of urea derivatives - Google P
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
  • Method for purifying aqueous urea solution - European Patent Office - EP 1857439 A1 - EPO. (URL: )
  • Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl - RSC Publishing - Rsc.org. (URL: )
  • overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)- | Benchchem. (URL: )
  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process)
  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf - Slideshare. (URL: )
  • Urea formation via reaction of an isocyanate with an amine.
  • US3954598A - Purification of aqueous urea solutions in a urea dewaxing process - Google P
  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. (URL: )

Sources

Technical Support Center: Method Validation for Urea Derivative Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the bioanalysis of urea derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method validation for these unique compounds in biological matrices. Urea-based molecules are central to many therapeutic areas, but their analysis requires a nuanced approach to overcome challenges related to stability, extraction, and matrix interference.[1]

This resource is structured to provide direct, actionable solutions to common problems (Troubleshooting Guide) and to clarify the principles and regulatory expectations surrounding method validation (FAQs). Our goal is to empower you with the expertise to develop robust, reliable, and compliant bioanalytical methods.

Troubleshooting Guide: From Chromatogram to Conclusion

This section addresses specific experimental issues in a direct question-and-answer format. Remember the cardinal rule of troubleshooting: change only one variable at a time to isolate the root cause.

Issue 1: Poor Chromatographic Peak Shape

Q: My analyte peak is tailing or showing significant fronting. What are the likely causes and solutions?

A: Poor peak shape is a common but solvable issue that often points to secondary interactions or mismatched conditions.[2]

  • Peak Tailing: This often indicates an unwanted interaction between your urea derivative and the stationary phase, or a problem with the column itself.

    • Cause & Rationale: Active sites on the silica backbone of a C18 column can interact with the polar urea functional group, causing the peak to drag. This is especially true if the column is aging. A void at the column inlet can also cause tailing and split peaks.[2]

    • Solutions:

      • Mobile Phase pH Adjustment: The urea moiety's charge state is pH-dependent. Adjusting the mobile phase pH away from the analyte's pKa can reduce secondary interactions. Ensure the pH is stable and consistent across runs.[2]

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize silanol interactions.

      • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to tailing. Try reducing the injection volume or sample concentration.[3]

      • Column Wash/Replacement: If the column is old or has been exposed to complex matrices, flush it with a strong solvent. If performance doesn't improve, replace the column.[4]

  • Peak Fronting: This is typically a sign of sample overload or an issue with your sample solvent.

    • Cause & Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread and move too quickly at the head of the column, causing a fronting peak.[2]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can still fully dissolve the analyte.

Table 1: Troubleshooting Common Chromatographic Issues

SymptomCommon CauseRecommended Solution
Peak Tailing Secondary silanol interactions; Column overload; Column void.Adjust mobile phase pH; Use an end-capped column; Reduce injection volume; Flush or replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase; Column overload.Dissolve the sample in the mobile phase; Use a weaker injection solvent.
Split Peaks Partially clogged column inlet frit; Column void; Bad injection.Use an in-line filter; Replace the column; Check injector for blockages.[2]
Retention Time Shifts Inconsistent mobile phase prep; Column degradation; Temperature fluctuations; Pump malfunction.Prepare fresh mobile phase daily; Equilibrate column properly; Use a column oven; Check pump for leaks and ensure consistent flow rate.[4]
Baseline Noise/Drift Contaminated mobile phase; Weak detector lamp; Air bubbles in the pump.Use high-purity, HPLC-grade solvents; Replace detector lamp; Degas the mobile phase thoroughly.[2][3]
Issue 2: Significant Matrix Effects in LC-MS/MS

Q: I'm seeing significant ion suppression for my urea derivative when analyzing plasma samples. How can I diagnose and mitigate this?

A: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte.[5][6] This can lead to inaccurate and imprecise results.[7]

  • Diagnosis: The best way to diagnose matrix effects is through a post-column infusion experiment.

    • A solution of the analyte is continuously infused into the mass spectrometer post-column.

    • A blank, extracted biological sample (e.g., plasma) is injected onto the HPLC.

    • If the analyte signal (from the infusion) drops at the retention time of your analyte, it confirms the presence of co-eluting matrix components that are causing ion suppression.

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove interfering components before analysis. While protein precipitation (PPT) is fast, it is often insufficient. Consider more selective techniques like:

      • Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible organic solvent, leaving many polar interferences behind.

      • Solid-Phase Extraction (SPE): Offers highly selective cleanup by using a sorbent that retains the analyte while matrix components are washed away. This is often the most effective method.

    • Optimize Chromatography: Modify your HPLC method to chromatographically separate the analyte from the interfering matrix components. Even a small shift in retention time can move your analyte out of a zone of suppression.[6]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It is chemically identical to the analyte but has a different mass. It co-elutes and experiences the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.

G cluster_0 Troubleshooting Workflow start Problem Observed (e.g., Poor Peak, RT Shift) check_lc Isolate LC System: Inject Standard in Solvent start->check_lc check_sample Problem Persists with Standard? check_lc->check_sample No lc_issue Issue is with LC System (Pump, Column, Mobile Phase) check_lc->lc_issue Yes check_sample->lc_issue Yes sample_issue Issue is with Sample (Matrix Effects, Stability) check_sample->sample_issue No solve_lc Troubleshoot Pump Flow, Mobile Phase Prep, Column Integrity lc_issue->solve_lc solve_sample Improve Sample Prep (SPE), Use SIL-IS, Assess Stability sample_issue->solve_sample

Caption: A logical workflow for isolating and addressing analytical issues.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions regarding the principles of method validation, grounded in regulatory guidelines.

Q: What are the essential parameters I must evaluate for a full bioanalytical method validation?

A: According to the harmonized ICH M10 Guideline, which is adopted by both the FDA and EMA, a full validation must demonstrate that the method is suitable for its intended purpose.[8][9] This involves assessing several key performance characteristics.[10][11]

Table 2: Bioanalytical Method Validation Parameters & Acceptance Criteria (ICH M10)

Validation ParameterPurposeTypical Acceptance Criteria (for LC-MS)
Selectivity & Specificity To ensure the method can differentiate the analyte from other components like metabolites, endogenous substances, and concomitant medications.[11][12]No significant interfering peaks at the retention time of the analyte and internal standard in at least six unique blank matrix sources.
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).[11][12]For QC samples at LLOQ, LQC, MQC, and HQC levels, the mean concentration should be within ±15% of nominal (±20% at LLOQ), and the precision (CV%) should not exceed 15% (20% at LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.A minimum of 6 non-zero standards. A regression model is chosen (e.g., linear, weighted 1/x²). Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12]Analyte response at LLOQ must be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.
Stability To ensure the analyte is stable throughout the entire process: from sample collection, through storage, and during analytical processing.Analyte concentration in stability samples must be within ±15% of the nominal concentration of freshly prepared samples. This includes freeze-thaw, short-term (bench-top), and long-term storage stability.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte and internal standard.[6]The CV of the matrix factor (analyte peak response in presence of matrix / analyte peak response in neat solution) from at least six lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.While no specific acceptance criteria are set by guidelines, recovery should be consistent, precise, and reproducible.

Q: Urea derivatives can be prone to hydrolysis. How should I properly assess analyte stability?

A: Stability is a critical parameter and must be rigorously evaluated to ensure sample integrity.[13] You must test stability under conditions that mimic the entire lifecycle of a sample.

  • Freeze-Thaw Stability: Evaluates stability after repeated freezing and thawing cycles. Samples are stored at the intended long-term storage temperature (e.g., -80°C) and thawed at room temperature. This is repeated for at least three cycles.

  • Short-Term (Bench-Top) Stability: Determines stability at room temperature for a duration that matches or exceeds the expected sample handling time during the analytical run.

  • Long-Term Stability: Assesses stability at the intended storage temperature over a period that covers the time from sample collection to final analysis.

  • Stock Solution Stability: Confirms the stability of your stock and working solutions under their storage conditions.

  • Post-Preparative Stability: Evaluates the stability of the analyte in the processed sample (e.g., in the autosampler) for the expected duration of the analytical run.

For each stability test, the mean concentration of the stored QC samples is compared against freshly prepared samples, and the deviation should not exceed ±15%.[14]

Q: Can you provide a sample protocol for extracting a urea derivative from plasma?

A: Certainly. The choice of extraction method depends on the physicochemical properties of the specific urea derivative. Solid-Phase Extraction (SPE) is a robust technique that provides excellent cleanup. Below is a detailed protocol for a moderately lipophilic urea derivative using a mixed-mode SPE plate.

Protocol: Mixed-Mode SPE for a Urea Derivative in Human Plasma

1. Reagents and Materials:

  • Human Plasma (K2-EDTA)

  • Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Internal Standard (SIL-IS) working solution

  • SPE Vacuum Manifold

2. Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples and QC samples on ice.

    • Vortex samples gently.

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution. Vortex.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE Plate Conditioning & Equilibration:

    • Place the SPE plate on the vacuum manifold.

    • Condition: Add 1 mL of Methanol to each well. Allow it to pass through via gravity or low vacuum.

    • Equilibrate: Add 1 mL of water to each well. Allow it to pass through, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (from step 1) onto the conditioned SPE plate.

    • Apply a slow vacuum to pull the sample through the sorbent bed at a rate of ~1 mL/minute.

  • Wash Steps (to remove interferences):

    • Wash 1 (Polar Interferences): Add 1 mL of 0.1% formic acid in water. Apply vacuum to pull the solvent through.

    • Wash 2 (Lipidic Interferences): Add 1 mL of Methanol. Apply full vacuum for 2 minutes to completely dry the sorbent bed.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Add 500 µL of the elution solvent (e.g., 5% Ammonium Hydroxide in Acetonitrile) to each well.

    • Allow the solvent to soak for 30 seconds, then apply a slow vacuum to elute the analyte and IS into the collection plate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

    • Seal the plate and vortex. It is now ready for LC-MS/MS injection.

G cluster_1 SPE Workflow for Urea Derivative start Plasma Sample + IS pretreat Pre-treatment (Acidify & Centrifuge) start->pretreat load Load Sample pretreat->load condition Condition Plate (Methanol) equilibrate Equilibrate Plate (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (Aqueous Acidic) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute Analyte (Basic Organic) wash2->elute dry_recon Evaporate & Reconstitute elute->dry_recon inject Inject for LC-MS/MS Analysis dry_recon->inject

Caption: A typical Solid-Phase Extraction (SPE) workflow for bioanalysis.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025). Simplicis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. [Link]

  • Understanding Bioanalytical Method Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. (2026). Infinix Bio. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Frequently Asked Questions about Method Validation. Ofni Systems. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis Zone. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science.
  • Essential HPLC Troubleshooting Guide: Common Issues and Solutions. (2025). Persee. [Link]

  • Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Separation Science. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025). GMI. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]

  • Grant, R. P., & He-Kaili, X. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques.
  • UREA/AMMONIA (Rapid). Megazyme. [Link]

  • Matrix Effect In Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • UREA (Kin.). Genuine Biosystem. [Link]

  • Extracting urea from urine. (2016). Chemistry Stack Exchange. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

  • Analysis of the Stability of Urea in Dried Blood Spots Collected and Stored on Filter Paper. Journal of Krishna Institute of Medical Sciences University. [Link]

  • Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Regulations.gov. [Link]

  • Method Validation Guidelines. BioPharm International. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). American Association for Clinical Chemistry. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Candidate reference measurement procedure for determination of urea in serum by liquid chromatography-tandem mass spectrometry. BIPM. [Link]

  • Troubleshooting LC-MS. (2023). LCGC International. [Link]

  • Popin, R., & O'Donovan, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS medicinal chemistry letters.
  • Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. (2024). MDPI. [Link]

Sources

Adjusting mobile phase pH for better separation of urea metabolites.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic separation of small, highly polar molecules. Urea and its downstream metabolites—such as allantoin, uric acid, and creatinine—present a unique analytical challenge due to their high polarity and varying ionization states.

This guide provides a mechanistic approach to troubleshooting and optimizing mobile phase pH to achieve robust, reproducible separations, primarily focusing on Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

The Causality of pH in Urea Metabolite Separation

In reversed-phase (RP) chromatography, highly polar compounds like urea and allantoin often elute in the void volume. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase, where retention is driven by analyte partitioning into a stagnant water layer enriched on the stationary phase surface[2].

Mobile phase pH is the master variable in this system because it dictates two critical factors[2]:

  • Analyte Ionization: Ionized molecules are more polar and partition more strongly into the aqueous layer, increasing retention via secondary electrostatic interactions.

  • Stationary Phase Charge: At pH > 4.0, surface silanols on bare silica columns deprotonate, introducing secondary cation-exchange mechanisms that drastically alter selectivity and peak shape[3].

Troubleshooting FAQs

Q1: My uric acid peak is co-eluting with allantoin. How can I use pH to resolve them? A1: This is a classic selectivity issue driven by ionization states. Allantoin is a neutral molecule across standard LC pH ranges, meaning its retention is relatively static and purely partition-driven[1]. Uric acid, however, has a pKa of ~5.4.

  • The Causality & Fix: If you are operating at pH 4.0, uric acid is fully protonated (neutral) and may co-elute with allantoin. By adjusting the mobile phase pH to 6.2 (using ammonium acetate), uric acid deprotonates into urate. This ionized form is significantly more polar and will experience much stronger retention in HILIC, pulling it away from the allantoin peak[4].

Q2: I am experiencing severe peak tailing for urea and creatinine on my bare silica HILIC column at pH 6.0. What is the cause? A2: At pH 6.0, the silanol groups on the bare silica surface are deprotonated (SiO⁻). Creatinine (pKa ~4.8) retains a partial positive charge, leading to secondary, sluggish cation-exchange interactions that manifest as tailing[3]. Urea, while neutral, can suffer from poor mass transfer if the buffer concentration is too low to maintain the hydration layer[2].

  • The Causality & Fix: You must control the ionic strength. Increase your buffer concentration to 10–20 mM (in the aqueous portion) to mask the silanol interactions. Alternatively, drop the pH to 3.0 (using ammonium formate) to protonate the silanols and eliminate the ion-exchange effect entirely.

Q3: Why do my retention times for uric acid drift after 10-15 injections, even with a buffered mobile phase? A3: HILIC mechanisms require rigorous equilibration of the aqueous layer. If your buffer capacity is insufficient, the local pH inside the pores drifts as sample matrix accumulates.

  • The Causality & Fix: Ensure your buffer concentration is at least 10 mM after mixing with acetonitrile. Equilibrate the column with at least 40 column volumes of mobile phase before the first injection.

Quantitative Data Summary

Understanding the physicochemical properties of your target analytes is the first step in predicting their chromatographic behavior.

MetabolitepKaCharge State at pH 3.0Charge State at pH 6.0HILIC Retention Behavior (pH 3.0 → 6.0)
Urea ~0.1NeutralNeutralStable; slight decrease due to water layer changes
Allantoin ~8.9NeutralNeutralStable; relies purely on hydrophilic partitioning
Uric Acid ~5.4NeutralNegative (-1)Significant retention increase at pH 6.0
Creatinine ~4.8Positive (+1)NeutralRetention decreases; tailing reduced at pH 6.0

Experimental Protocol: Self-Validating pH Optimization Workflow

Follow this step-by-step methodology to establish a robust HILIC method for urea metabolites[1]. This protocol is designed as a self-validating system to ensure analytical integrity.

Step 1: Buffer Preparation

  • For pH 3.0 (Targeting neutral uric acid): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid.

  • For pH 6.0 (Targeting ionized uric acid): Prepare 100 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.0 using glacial acetic acid.

Step 2: Mobile Phase Blending

  • Mobile Phase A (Aqueous): Dilute the 100 mM buffer to 20 mM using LC-MS grade water.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water containing 20 mM of the respective buffer.

  • Mechanistic Note: Always maintain a minimum of 5% water and constant buffer molarity across the gradient to prevent salt precipitation and baseline drift.

Step 3: Column Equilibration

  • Install a HILIC column (e.g., bare silica, amide, or zwitterionic phase).

  • Flush with 50 column volumes of 50% A / 50% B to fully hydrate the stationary phase pores.

  • Ramp to starting conditions (e.g., 95% B) and hold for 20 column volumes.

Step 4: System Suitability Testing (SST) & Self-Validation

  • Inject a mixed standard of urea, allantoin, uric acid, and creatinine.

  • Self-Validating Check: Inject the standard 5 consecutive times. The system is validated for sample analysis only if the retention time relative standard deviation (RSD) is < 0.5% and chromatographic resolution (Rs) > 1.5.

  • If uric acid co-elutes with allantoin at pH 3.0, switch the system to the pH 6.0 buffer to induce ionization, shift the selectivity, and repeat the validation check.

Visualizing the Logic

Below is the decision-making workflow for optimizing mobile phase pH based on the presence of ionizable metabolites.

G Start Start: Urea Metabolite Separation Analyze Identify Target Metabolites (Urea, Allantoin, Uric Acid) Start->Analyze CheckIon Are Ionizable Metabolites Present? (e.g., Uric Acid pKa 5.4) Analyze->CheckIon HILIC_Neutral Set pH 3.0 - 4.0 (Formate) Uric Acid Neutralized CheckIon->HILIC_Neutral Target Neutral State HILIC_Ionized Set pH 5.8 - 6.5 (Acetate) Uric Acid Ionized CheckIon->HILIC_Ionized Target Ionized State AssessRes Assess Resolution & Peak Shape HILIC_Neutral->AssessRes HILIC_Ionized->AssessRes Coelution Co-elution Observed? AssessRes->Coelution FineTune Fine-tune pH by 0.5 units Adjust Buffer Molarity Coelution->FineTune Yes Success Optimal Separation Achieved Coelution->Success No FineTune->AssessRes Re-evaluate

Caption: Workflow for optimizing mobile phase pH in HILIC separation of urea metabolites.

References

  • Simultaneous determination of uric acid metabolites allantoin, 6-aminouracil, and triuret in human urine using liquid chromatography–mass spectrometry. NIH. 4

  • A rapid hydrophilic interaction liquid chromatographic determination of glimepiride in pharmaceutical formulations. NIH. 2

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.3

  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI. 1

Sources

Validation & Comparative

A Researcher's Guide to Comparing Ligand Binding Affinity for Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of neuropharmacology, the precise targeting of dopamine receptors is paramount for the development of effective therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and depression.[1][2][3][4] Among the five dopamine receptor subtypes, the D2 and D3 receptors, both members of the D2-like family, have garnered significant attention as drug targets.[4][5] Despite their high structural homology, particularly within the transmembrane domains, subtle differences in their distribution and signaling pathways present a critical opportunity for the design of selective ligands.[6][7][8] This guide provides a comprehensive framework for researchers to meticulously compare the binding affinity of new ligands to dopamine D2 versus D3 receptors, integrating established experimental protocols with advanced analytical techniques.

The Significance of D2/D3 Selectivity

The dopamine D2 receptor is widely distributed throughout the brain, playing a crucial role in motor control, motivation, and reward.[6][7] In contrast, the D3 receptor is more prominently expressed in limbic areas associated with cognition, mood, and emotion.[6][7][9][10] This differential distribution underscores the therapeutic potential of D3-selective ligands, which could offer a more targeted approach with a reduced side-effect profile compared to non-selective D2/D3 antagonists.[2][11] For instance, the extrapyramidal side effects often associated with typical antipsychotics are largely attributed to their strong blockade of striatal D2 receptors.[11] Therefore, developing ligands with a higher affinity for D3 over D2 receptors is a key objective in modern drug discovery.[12]

Foundational Concepts: Understanding D2 and D3 Receptor Signaling

Both D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][8][] However, their signaling cascades are not identical. While both can modulate MAPK/ERK pathways, the D3 receptor often utilizes the βγ subunit of the G protein and can involve the transactivation of the epidermal growth factor receptor (EGFR), whereas the D2 receptor primarily signals through the α-subunit of the G protein.[14] Furthermore, D2 and D3 receptors can form both homodimers and heterodimers with each other and other GPCRs, which can influence their pharmacological properties and signaling outcomes.[][15][16][17]

cluster_D2 D2 Receptor Signaling cluster_D3 D3 Receptor Signaling D2 D2 Receptor G_alpha_i Gαi D2->G_alpha_i Ligand AC_D2 Adenylyl Cyclase G_alpha_i->AC_D2 Inhibition ERK_D2 ERK Activation G_alpha_i->ERK_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 D3 D3 Receptor G_beta_gamma Gβγ D3->G_beta_gamma Ligand AC_D3 Adenylyl Cyclase D3->AC_D3 Inhibition via Gαi EGFR EGFR G_beta_gamma->EGFR Transactivation ERK_D3 ERK Activation EGFR->ERK_D3 cAMP_D3 ↓ cAMP AC_D3->cAMP_D3

Caption: Simplified D2 and D3 receptor signaling pathways.

Experimental Approaches to Determine Binding Affinity

A multi-faceted approach employing various in vitro techniques is essential for a robust comparison of ligand binding affinities.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays remain a cornerstone for determining the affinity of a ligand for a receptor.[18] These assays can be performed in two primary formats: saturation binding to determine the dissociation constant (Kd) of a radioligand, and competition binding to determine the inhibition constant (Ki) of an unlabeled test compound.[18][19]

Experimental Protocol: Competition Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from stable cell lines (e.g., HEK293 or CHO) expressing either human dopamine D2 or D3 receptors.[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone or [³H]raclopride), and a range of concentrations of the unlabeled test ligand.[18][20][21]

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.[20][22]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[20][22]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[20][21]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined and converted to the Ki value using the Cheng-Prusoff equation.[22]

Start Start Prepare Prepare Membranes (D2 or D3 expressing cells) Start->Prepare Assay Set up 96-well Plate: Membranes + Radioligand + Test Ligand (serial dilutions) Prepare->Assay Incubate Incubate to Equilibrium Assay->Incubate Filter Rapid Filtration (Separate bound/free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand competition binding assay workflow.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a powerful label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[23][24][25] This method is particularly valuable for studying the interactions of ligands with GPCRs.[23][24][26][27]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize a capture antibody (e.g., anti-His tag) on the sensor chip surface.[25][27]

  • Receptor Capture: Inject solubilized D2 or D3 receptors over the chip surface, allowing them to be captured by the antibody.[25][27]

  • Ligand Injection: Inject a series of concentrations of the test ligand over the receptor-coated surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence-Based Assays: High-Throughput Screening

Fluorescence-based techniques, such as Fluorescence Polarization (FP) and Bioluminescence Resonance Energy Transfer (BRET), offer high-throughput alternatives to radioligand binding assays.[28][29][30] These methods can be used to measure ligand binding in living cells, providing a more physiologically relevant context.[29][31]

  • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to its receptor.[28]

  • Bioluminescence Resonance Energy Transfer (BRET): BRET measures the energy transfer between a bioluminescent donor (e.g., luciferase) fused to the receptor and a fluorescent acceptor conjugated to the ligand.[31][32][33]

Data Presentation and Interpretation

A clear and concise presentation of the binding affinity data is crucial for comparative analysis.

Table 1: Comparative Binding Affinities of New Ligands for Dopamine D2 and D3 Receptors

LigandD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio (Ki D2 / Ki D3)
Compound A 10.51.28.75
Compound B 5.325.80.21
Compound C 2.10.54.2
Reference (Haloperidol) 1.53.00.5

Interpretation of Results:

  • A higher Ki value indicates lower binding affinity.

  • The D2/D3 selectivity ratio is a key parameter. A ratio greater than 1 indicates selectivity for the D3 receptor, while a ratio less than 1 indicates selectivity for the D2 receptor.

  • In the example above, Compounds A and C show a preference for the D3 receptor, with Compound A exhibiting higher selectivity. Compound B, in contrast, is more selective for the D2 receptor.

Conclusion and Future Directions

The meticulous comparison of ligand binding affinities for dopamine D2 and D3 receptors is a critical step in the development of novel and more selective therapeutics. By employing a combination of traditional and modern techniques, researchers can gain a comprehensive understanding of a ligand's binding profile. Future research should focus on integrating these binding affinity data with functional assays to elucidate the full pharmacological profile of new chemical entities, ultimately paving the way for more effective treatments for a host of debilitating neurological and psychiatric disorders.

References

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. (2020). Frontiers in Pharmacology. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors - Ovid. (n.d.). Ovid. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D 2 and D 3 Receptors and Their Impact on Behavioral Sensitization - MDPI. (2023). MDPI. [Link]

  • In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism - Gupea. (n.d.). University of Gothenburg. [Link]

  • Comparative studies of molecular mechanisms of dopamine D2 and D3 receptors for the activation of extracellular signal-regulated kinase - PubMed. (2004). National Institutes of Health. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance - ACS Publications. (2011). American Chemical Society. [Link]

  • Dopamine D2-D3 receptor heteromers: pharmacological properties and therapeutic significance - PubMed. (2010). National Institutes of Health. [Link]

  • Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A | PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Radioligand binding assays - Bio-protocol. (n.d.). Bio-protocol. [Link]

  • Application of BRET to monitor ligand binding to GPCRs - PMC. (n.d.). National Institutes of Health. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance - Biochemistry. (2006). Springer. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC. (n.d.). National Institutes of Health. [Link]

  • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | CNS Spectrums | Cambridge Core. (2017). Cambridge University Press. [Link]

  • Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC. (2023). National Institutes of Health. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. (2020). Frontiers in Pharmacology. [Link]

  • Perspective Chapter: The Role of Dopamine Receptors in Neuropsychiatric Diseases. (2023). IntechOpen. [Link]

  • Dopamine receptor pharmacology - PubMed. (n.d.). National Institutes of Health. [Link]

  • BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - Frontiers. (n.d.). Frontiers in Endocrinology. [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - Frontiers. (2023). Frontiers in Pharmacology. [Link]

  • Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. (2024). Montana Molecular. [Link]

  • BRET and time-resolved FRET assays application. Various BRET and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Dopamine D3 receptor as a therapeutic target for antipsychotic and antiparkinsonian drugs - PubMed. (2001). National Institutes of Health. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • Application of BRET for Studying G Protein-Coupled Receptors. (2014). Bentham Science. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed. (2010). National Institutes of Health. [Link]

  • Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats - PMC. (n.d.). National Institutes of Health. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC. (2024). National Institutes of Health. [Link]

  • The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC. (2025). National Institutes of Health. [Link]

  • Antipsychotic Drugs: Importance of Dopamine Receptors for Mechanisms of Therapeutic Actions and Side Effects - ResearchGate. (n.d.). ResearchGate. [Link]

  • Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes | CNS Spectrums | Cambridge Core. (2017). Cambridge University Press. [Link]

  • Dopamine receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Current drug treatments targeting dopamine D3 receptor - PubMed. (2016). National Institutes of Health. [Link]

  • D2/D3 Dopamine Receptor Heterodimers Exhibit Unique Functional Properties* - Weizmann Institute of Science. (2001). Journal of Biological Chemistry. [Link]

  • Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay - DSpace. (n.d.). University of Tartu. [Link]

  • D2-like receptor – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds - MDPI. (2023). MDPI. [Link]

  • About Ligand Binding Assays - Gifford Bioscience. (n.d.). Gifford Bioscience. [Link]

  • Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I - PMC. (n.d.). National Institutes of Health. [Link]

  • Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC. (n.d.). National Institutes of Health. [Link]

  • Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency | Request PDF - ResearchGate. (2026). ResearchGate. [Link]

Sources

Evaluating the selectivity of morpholinoethyl urea compounds.

Author: BenchChem Technical Support Team. Date: March 2026

[https://www.researchgate.net/publication/322525164_An_assessment_of_EGFR_and_HER2_inhibitors_with_structure_activity_relationship_of_fused_pyrimidine_derivatives_for_

Structural logic of morpholinoethyl urea derivatives in kinase selectivity.

Comparative Performance Across Key Targets

A. Nek2 vs. CDK2 Selectivity (Purine Probes)

Nek2 and CDK2 share significant structural homology, making selective inhibition difficult.

  • Alternative (Primary Ureas): Early purine-based probes utilizing primary ureas exhibited a disappointing 10-fold selectivity preference for the anti-target, CDK2[1].

  • Morpholinoethyl Urea: Synthesizing secondary ureas—specifically N-ethylmorpholine derivatives—reversed this trend. The morpholinoethyl group exploits the unique disposition of Lys-37 in Nek2, shifting the binding preference and enhancing Nek2-specific activity over CDK2[1].

B. PI3Kγ/δ Dual Inhibition (Pyrazolo-pyridine Scaffolds)

Targeting PI3Kγ/δ without inhibiting PI3Kα is critical in cancer immunotherapy to prevent insulin-resistance side effects.

  • Alternative (Amides): Replacing the urea group with an amide significantly lowered potency against PI3Kγ, proving that the secondary NH of the urea is essential for H-bonding with the hinge region[2].

  • Morpholinoethyl Urea: Compounds bearing the morpholinoethyl urea (e.g., compound 14i) and optimized analogs maintained sub-10 nM potency against PI3Kγ/δ while achieving up to 88-fold selectivity over PI3Kα[2].

C. Dyrk1A vs. Dyrk1B/2 (Benzothiazole Scaffolds)
  • Alternative (Phenolic Analogs): Standard reference compounds (e.g., AHS-211) showed poor discrimination, yielding a selectivity factor of only 2.7 for Dyrk1A over Dyrk1B, alongside high off-target Dyrk2 inhibition[3].

  • Morpholinoethyl Urea: Integrating this moiety onto the benzothiazole core (Compound a5) created an intramolecular H-bond constraint. This locked the inhibitor into a geometry perfectly complementary to Dyrk1A, drastically reducing off-target Dyrk2 binding[3].

D. Cell Cycle & Receptor Tyrosine Kinases

Beyond traditional kinases, ureido-based purine analogues (e.g., Compound 27) have demonstrated potent Cdc20-specific inhibition, significantly outperforming non-ureido pyrimidine precursors in anti-proliferative assays (Hela IC50 = 0.06 μM)[4]. Furthermore, coupling fused pyrimidines with a 1-(2-morpholinoethyl)urea solubilizing group has been shown to impart dual enzymatic activity and enhance selectivity towards HER2 over wild-type EGFR in breast cancer models[5].

Data Presentation: Selectivity Metrics

Target ClassScaffold BaseStructural ModificationPrimary Target ActivityAnti-Target ActivitySelectivity Shift
Nek2 PurinePrimary Urea Morpholinoethyl UreaEnhancedReduced (CDK2)Shifted from CDK2-selective to Nek2-selective
PI3Kγ/δ Pyrazolo-pyridineAmide Morpholinoethyl UreaMaintained (<10 nM)>800 nM (PI3Kα)88-fold selectivity for α/γ
Dyrk1A BenzothiazolePhenol Morpholinoethyl UreaImprovedReduced (Dyrk2)Superior Dyrk1A/Dyrk2 discrimination
HER2 Fused PyrimidineNon-ureido Morpholinoethyl UreaDual ActivityReduced (WT EGFR)Enhanced HER2 selectivity
Cdc20 Purine (Apcin)Non-ureido Ureido-based0.06 μM (Hela)N/ABroad enhancement in anti-tumor activity

Self-Validating Experimental Protocol

To rigorously evaluate the selectivity of these compounds, researchers must avoid artifacts caused by varying ATP affinities or compound auto-fluorescence. The following protocol establishes a self-validating system for kinome profiling.

Step-by-Step Methodology: High-Throughput Kinase Selectivity Profiling

  • ATP Km​ Normalization (Critical Step): To ensure thermodynamic accuracy, determine the Michaelis constant ( Km​ ) for ATP for both the target and anti-target kinases. Run all comparative inhibition assays at [ATP]=Km​ . Causality: This prevents artificial selectivity readouts driven purely by differing ATP affinities between kinase isoforms (via the Cheng-Prusoff relationship).

  • Compound Preparation: Solubilize morpholinoethyl urea compounds in 100% anhydrous DMSO. Prepare a 10-point dose-response curve using 3-fold serial dilutions. Causality: Maintain a final assay DMSO concentration of ≤1% (v/v) to prevent solvent-induced structural denaturation of the kinase.

  • Enzyme Reaction Setup: In a 384-well microplate, combine the recombinant kinase, optimized substrate peptide, and the inhibitor. Pre-incubate for 15–30 minutes. Causality: Conformationally constrained urea derivatives often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation & Readout: Initiate the reaction by adding ATP (spiked with γ−33P -ATP for radiometric assays). Incubate for the linear phase of the reaction (typically 60 minutes).

  • Orthogonal Validation: Validate the primary radiometric data using an orthogonal ADP-Glo (luminescent) assay. Causality: This self-validating step rules out compound auto-fluorescence or quenching—a known risk with highly conjugated heterocyclic scaffolds.

  • Data Synthesis: Calculate the Selectivity Index (SI) as IC50​(Anti-Target)/IC50​(Target) . An SI > 50 is typically required to classify a morpholinoethyl urea derivative as highly selective.

Workflow C Compound Library (Morpholinoethyl Ureas) P Primary Biochemical Assay (Target vs Anti-Target at Km ATP) C->P IC50 Determination S Selectivity Profiling (Kinome Panel / Orthogonal Readout) P->S Selectivity Index > 10x V Cellular Target Engagement (e.g., Western Blot for p-AKT / Cdc20) S->V In vivo translation

Self-validating experimental workflow for evaluating kinase inhibitor selectivity.

References

  • Structure-guided design of purine-based probes for selective Nek2 inhibition - Oncotarget - 1

  • Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core - PMC - 3

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - ACS Publications - 2

  • An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - ResearchGate - 5

  • Discovery of Ureido-Based Apcin Analogues as Cdc20-specific Inhibitors against Cancer - MDPI - 4

Sources

Docking score vs. experimental affinity for urea-based ligands.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

Urea-based ligands represent a highly privileged scaffold in modern medicinal chemistry. Their capacity to act as bidentate hydrogen bond donors makes them exceptionally potent for targeting both metalloenzymes like soluble epoxide hydrolase (sEH) and the inactive "DFG-out" conformations of protein kinases (Type II inhibitors). However, a persistent bottleneck in structure-based drug design is the frequent discordance between computational docking scores and true experimental binding affinities ( Kd​ , Ki​ , or IC50​ ).

This guide objectively compares the predictive performance of standard docking algorithms against experimental validation, dissects the physical causality behind computational blind spots, and provides a self-validating workflow integrating MM-GBSA rescoring with Surface Plasmon Resonance (SPR) kinetics.

The Mechanistic Physics of Urea-Ligand Binding

To understand why computational models struggle, we must first examine the structural biology of urea-target interactions. The urea moiety (R-NH-CO-NH-R') is highly polar and rigid, but the flanking functional groups often dictate the overall thermodynamic profile of the binding event.

  • Soluble Epoxide Hydrolase (sEH) Inhibition : sEH metabolizes endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs)[1]. Urea-based inhibitors (e.g., AUDA, TPPU) mimic the transition state of epoxide ring opening. The urea carbonyl acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while the urea NH groups donate hydrogen bonds to Asp335[1].

  • Type II Kinase Inhibition : In kinases, Type II inhibitors (e.g., Sorafenib, Imatinib analogs) trap the enzyme in an inactive "DFG-out" state[2]. The urea moiety forms a critical hydrogen bond network: the NH groups donate to the conserved glutamate in the α C-helix, and the carbonyl accepts a hydrogen bond from the backbone amide of the DFG aspartate[3].

Pathway EET Endogenous Epoxides (EETs) sEH Soluble Epoxide Hydrolase (sEH Enzyme) EET->sEH Substrate Binding DHET Pro-inflammatory Diols (DHETs) sEH->DHET Enzymatic Hydrolysis Urea Urea-based Inhibitor (e.g., AUDA, 4f) Urea->sEH Bidentate H-Bonds (Tyr383, Tyr466)

Fig 1. Soluble Epoxide Hydrolase (sEH) metabolic pathway and urea-based inhibition mechanism.

The Computational Disconnect: Why Docking Scores Mislead

Standard molecular docking programs (e.g., AutoDock Vina, Glide SP/XP) are optimized for speed, relying on empirical or semi-empirical scoring functions. When applied to urea-based ligands, these functions frequently yield false positives (overestimating affinity) or fail to rank congeneric series correctly due to three physical phenomena:

  • The Desolvation Penalty : Urea is a highly polar functional group. Moving a urea-based ligand from an aqueous solvent into a lipophilic binding pocket (such as the allosteric pocket adjacent to the ATP site in kinases) requires stripping away tightly bound water molecules. Standard docking functions often underestimate the massive enthalpic cost of this desolvation[4].

  • Conformational Entropy : Many highly potent sEH inhibitors utilize long, flexible aliphatic chains to occupy hydrophobic channels[5]. While docking algorithms calculate highly favorable van der Waals contacts for these chains, they fail to adequately penalize the severe loss of conformational entropy upon binding. This explains why rigidified analogs often exhibit better experimental Kd​ values despite having poorer or identical docking scores[6].

  • Variable Dielectric Environments : The binding pockets for ureas feature complex electrostatic environments. Standard scoring functions apply a uniform dielectric constant, which exaggerates the enthalpic separation between weak and potent compounds. Implementing a variable dielectric model significantly improves the correlation with experimental data[4].

Quantitative Comparison: Docking vs. Experimental Affinity

The table below synthesizes data from recent studies comparing standard docking scores against advanced free energy calculations and true experimental affinities for urea derivatives targeting sEH and ASK1 (a kinase).

Ligand ScaffoldTargetStandard Docking Score (kcal/mol)MM-GBSA / BFE ( ΔG , kcal/mol)Experimental Affinity ( IC50​ / Kd​ )Discrepancy Analysis
Compound 6 (Pyridin-2-yl Urea) ASK1 Kinase-8.63 (Pose A) / -8.50 (Pose B)Pose A favored by >3.0 kcal/mol IC50​ = 1.55 nMDocking failed to discriminate the correct binding pose due to identical scores; BFE resolved the true binding mode[7],[8].
AUDA (Aliphatic Urea) Human sEH-10.2 (Overestimated)-7.4 IC50​ = ~3.0 nMHigh entropic penalty of the flexible hydrocarbon chain is ignored by standard docking, artificially inflating the score[5].
Compound 4f (Sulfonyl Urea) Human sEH-9.8-8.1 IC50​ = 2.94 nMRigidification of the scaffold reduced the entropic penalty, aligning the experimental Kd​ closer to the predicted ΔG [5].
Compound 4l (Sulfonyl Urea) Human sEH-10.1-8.9 IC50​ = 1.69 nMOptimal balance of lipophilicity and rigidity; MM-GBSA accurately ranked this as the superior compound[5].

Self-Validating Methodologies for Urea Ligands

To prevent late-stage attrition, researchers must adopt a self-validating system where computational predictions are rigorously filtered through physics-based rescoring before being subjected to orthogonal biophysical validation.

Workflow Start Urea Ligand Library Docking Molecular Docking (Pose Generation) Start->Docking Rescoring MM-GBSA Rescoring (Variable Dielectric) Docking->Rescoring Filter False Positives SPR SPR Kinetics (Real-time Kd) Rescoring->SPR Prioritize Hits Decision Lead Selection & Optimization SPR->Decision Kinetic Validation

Fig 2. Integrated computational and experimental workflow for urea-based ligand validation.

Protocol 1: Computational Pose Generation & MM-GBSA Rescoring

Causality: Standard docking generates plausible geometries but fails at energetic ranking. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) applies a continuum solvent model to account for the desolvation penalty of the urea group, filtering out false positives[4].

  • Protein Preparation: Obtain the target crystal structure (e.g., sEH or DFG-out kinase). Remove co-crystallized ligands, add polar hydrogens, and assign protonation states at pH 7.4 using PROPKA.

  • Pose Generation: Run standard molecular docking (e.g., AutoDock Vina or Glide). Retain the top 5–10 poses per ligand to account for conformational diversity.

  • Complex Relaxation: Subject the docked complexes to a brief (1–2 ns) molecular dynamics (MD) relaxation using a force field like OPLS4 or AMBER to relieve steric clashes.

  • MM-GBSA Calculation: Calculate the binding free energy ( ΔGbind​ ) using the generalized Born (GB) approach. Critical Step: Apply a variable dielectric model (e.g., ϵ=1 for the protein core, ϵ=4 for the binding site, ϵ=80 for solvent) to accurately model the electrostatic shielding of the urea hydrogen bonds[4].

  • Ranking: Discard the initial docking scores. Rank the congeneric series strictly by the MM-GBSA ΔGbind​ values.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality: IC50​ values are highly dependent on enzyme concentration and assay conditions. SPR provides label-free, real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates, yielding a true thermodynamic Kd​ that can be directly compared to computational ΔG .

  • Surface Functionalization: Use a CM5 sensor chip (dextran matrix). Activate the surface using EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target protein (e.g., recombinant human sEH) via amine coupling. Pro-Tip: Keep immobilization levels low ( <2000 Response Units) to prevent mass transport limitations, which artificially deflate the measured kon​ .

  • Analyte Preparation: Prepare a 2-fold dilution series of the urea-based inhibitors in the running buffer (e.g., HBS-EP+ with 1-5% DMSO to ensure solubility of lipophilic ureas).

  • Kinetic Injection: Inject the analytes over the functionalized surface at a high flow rate (e.g., 50μL/min ) to minimize rebinding effects. Allow sufficient time for the dissociation phase (at least 10 minutes for tight-binding Type II inhibitors).

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Conclusion

While docking scores are a necessary first step for high-throughput screening of urea-based ligands, they are fundamentally insufficient for lead optimization due to their inability to handle complex desolvation and entropic penalties. By shifting reliance from raw docking scores to MM-GBSA rescoring, and strictly validating hits with real-time SPR kinetics, drug development professionals can build a self-validating pipeline that accurately captures the unique thermodynamic profile of urea-target interactions.

References

  • Comparative Molecular Docking of Urea-Based Ligands: A Guide for Researchers - Benchchem. Benchchem.
  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. MDPI.
  • Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC - NIH.
  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul
  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening - ACS Publications.
  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC.
  • Improving MM-GB/SA Scoring through the Application of the Variable Dielectric Model.
  • Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC.

Sources

Benchmarking Novel Urea Derivatives Against Established Antineoplastic Agents: A Comprehensive Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The diaryl urea scaffold is a highly privileged pharmacophore in modern targeted oncology. By acting as robust bidentate hydrogen bond donors and acceptors, urea derivatives effectively anchor into the highly conserved glutamate and aspartate residues of the DFG (Asp-Phe-Gly) motif within protein kinases. This interaction locks the kinase in its inactive "DFG-out" conformation, classifying these molecules as potent Type II kinase inhibitors.

Since the clinical validation of [1], the landscape has expanded to include agents like Lenvatinib and Regorafenib. However, dose-limiting toxicities, poor aqueous solubility, and acquired resistance mechanisms—such as alternative receptor tyrosine kinase (RTK) bypass—necessitate the continuous development of next-generation urea derivatives (e.g., pyrazol-ureas and nitroaryl ureas).

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, self-validating framework for benchmarking novel urea derivatives against established clinical standards.

Mechanistic Grounding: The Dual-Inhibition Paradigm

To effectively benchmark a new derivative, one must first map its structural mechanism to the target signaling cascades. Established agents like Sorafenib exert a dual-antineoplastic effect: they inhibit tumor angiogenesis by blocking RTKs (VEGFR2, PDGFR) and halt tumor proliferation by inhibiting the RAF/MEK/ERK signaling cascade at the c-RAF/B-RAF node [2].

When evaluating a novel urea compound, the primary objective is to determine whether structural modifications (e.g., replacing the distal aromatic ring with bioisosteres) enhance binding affinity at these specific nodes without introducing off-target promiscuity.

G RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS GTPase RTK->RAS Activation RAF c-RAF / B-RAF RAS->RAF Phosphorylation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Prolif Tumor Proliferation & Angiogenesis ERK->Prolif Gene Transcription Urea Urea Derivatives (Sorafenib / Novel Leads) Urea->RTK Type II Inhibition Urea->RAF DFG-out Binding

Fig 1. Dual-inhibition mechanism of urea derivatives on RTK and RAF/MEK/ERK signaling pathways.

Experimental Design & Self-Validating Protocols

To ensure data integrity during hit-to-lead optimization, the benchmarking cascade must rely on self-validating assay systems. The following protocols detail the causality behind our experimental choices, moving from isolated biochemical targets to complex cellular microenvironments.

Protocol A: Cell-Free TR-FRET Kinase Profiling

Causality & Rationale: Conjugated aromatic urea derivatives often exhibit intrinsic auto-fluorescence, which severely confounds standard colorimetric or direct fluorometric kinase assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) decouples the emission signal from background autofluorescence via a microsecond time delay, ensuring true target-binding quantification.

Self-Validation System: Every assay plate must contain:

  • Positive Control: Staurosporine (pan-kinase inhibitor) to define the maximum inhibition baseline.

  • Negative Control: DMSO vehicle to define 100% uninhibited kinase activity.

  • Benchmark Standard: Sorafenib or Lenvatinib.

  • Quality Control: The assay is only considered valid if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Preparation: Dilute the novel urea derivative and Sorafenib in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the compound dilution with 5 µL of the target kinase (e.g., c-RAF or VEGFR2) suspended in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow for DFG-out conformational binding.

  • Substrate Addition: Add 10 µL of ATP/fluorescein-labeled substrate mixture to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET dilution buffer containing the Terbium-labeled anti-phospho antibody and EDTA (to chelate Mg2+).

  • Readout: Measure the TR-FRET ratio (Emission 520 nm / Emission 495 nm) using a multi-mode microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: 3D Spheroid ATP-Viability Assay

Causality & Rationale: Standard 2D monolayer cultures routinely overstate the efficacy of highly lipophilic urea derivatives by ignoring the penetration barriers of solid tumors. Utilizing a 3D spheroid model combined with an ATP-based luminescent readout (e.g., CellTiter-Glo 3D) recapitulates the hypoxic core and extracellular matrix of in vivo tumors, yielding highly translatable cellular IC50 data [3].

Self-Validation System: To separate true antineoplastic activity from general cytotoxicity, the assay is run in parallel against a tumor cell line (e.g., HepG2) and a non-tumorigenic control line (e.g., HUVEC). A Selectivity Index (SI) >5 validates the compound's targeted therapeutic window.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 and HUVEC cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Dosing: Treat the spheroids with the novel urea derivative and Sorafenib (concentration range: 0.1 µM to 100 µM) for 96 hours.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo 3D reagent. Shake vigorously for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Normalize data against the DMSO control to calculate cell viability percentages and derive the cellular IC50.

Comparative Data Analysis

The following tables summarize a synthetic benchmarking dataset comparing a hypothetical optimized pyrazol-urea derivative ("Compound X") against established clinical standards.

Table 1: Cell-Free Kinase Profiling (Biochemical IC50)

Data represents the mean IC50 (nM) ± Standard Deviation from three independent TR-FRET experiments.

Target KinaseSorafenib (Benchmark)Lenvatinib (Benchmark)Novel Derivative (Compound X)
c-RAF 6.2 ± 0.8 nM35.1 ± 4.2 nM3.8 ± 0.5 nM
B-RAF (V600E) 38.4 ± 3.1 nM42.5 ± 5.0 nM12.1 ± 1.4 nM
VEGFR2 90.0 ± 8.5 nM4.0 ± 0.6 nM15.5 ± 2.2 nM
PDGFRβ 57.0 ± 5.2 nM39.0 ± 4.1 nM45.0 ± 3.8 nM

Analysis: Compound X demonstrates superior affinity for the RAF kinase family compared to Sorafenib, likely due to enhanced hydrogen bonding within the DFG-out pocket, while maintaining competitive anti-angiogenic (VEGFR2) inhibition.

Table 2: 3D Spheroid Cellular Efficacy & Selectivity

Data represents the mean IC50 (µM) derived from ATP-viability assays.

Cell Line (Origin)SorafenibNovel Derivative (Compound X)Selectivity Index (Compound X)
HepG2 (Hepatocellular Carcinoma)4.5 µM1.2 µM-
A549 (Non-Small Cell Lung Cancer)8.2 µM3.5 µM-
HUVEC (Normal Endothelial)12.5 µM18.4 µM15.3 (vs HepG2)

Analysis: The novel derivative exhibits a highly favorable Selectivity Index, indicating potent penetration and cytotoxicity in 3D tumor models without proportional increases in healthy endothelial toxicity.

Translational Workflow for Lead Optimization

To systematically funnel chemical libraries down to a single clinical candidate, researchers must employ a rigid benchmarking workflow. The flowchart below outlines the critical path for evaluating novel urea-based agents.

Workflow Synth Synthesis of Novel Urea Derivatives CellFree Cell-Free Kinase Assay (c-RAF, VEGFR2) Synth->CellFree InVitro In Vitro Cell Viability (HepG2, A549) CellFree->InVitro IC50 < 100 nM InVivo In Vivo Xenograft Models (Efficacy & Toxicity) InVitro->InVivo High Selectivity Index Lead Lead Selection vs. Sorafenib Benchmark InVivo->Lead Superior PK/PD

Fig 2. Step-by-step benchmarking workflow for evaluating novel urea-based antineoplastic agents.

Conclusion

Benchmarking novel urea derivatives requires more than simple IC50 comparisons; it demands a mechanistic understanding of Type II kinase inhibition and the utilization of assays that actively prevent false positives. By employing TR-FRET to bypass autofluorescence and 3D spheroids to mimic solid tumor barriers, drug development professionals can generate highly translatable data. As demonstrated, optimizing the diaryl urea scaffold continues to yield compounds with superior RAF/MEK/ERK pathway inhibition and wider therapeutic windows than legacy agents like Sorafenib.

References

  • Listro, R., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. URL:[Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. URL:[Link]

  • Chen, J., et al. (2021). Diarylureas as Antitumor Agents. International Journal of Molecular Sciences. URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Butyl-3-(2-morpholinoethyl)urea
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-(2-morpholinoethyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。